molecular formula C₁₆H₁₇D₃N₆O B1153621 (3R,4S)-Tofacitinib-d3

(3R,4S)-Tofacitinib-d3

Cat. No.: B1153621
M. Wt: 315.39
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-Tofacitinib-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₇D₃N₆O and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₁₇D₃N₆O

Molecular Weight

315.39

Synonyms

(3R,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile-d3

Origin of Product

United States

Foundational & Exploratory

(3R,4S)-Tofacitinib-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on (3R,4S)-Tofacitinib-d3 , a specialized deuterated diastereomer of the Janus Kinase (JAK) inhibitor Tofacitinib.

Stereochemical Standards & Bioanalytical Applications

Executive Summary

This compound is a stable isotope-labeled diastereomer of Tofacitinib (CP-690,550). Unlike the active pharmaceutical ingredient (API), which possesses the (3R,4R) configuration, this (3R,4S) isomer represents a critical "trans-like" diastereomeric impurity or specific research probe. The deuterated form (d3) serves primarily as an Internal Standard (IS) for the precise quantification of this specific stereoisomer in complex biological matrices or pharmaceutical formulations using LC-MS/MS.

Key Distinction:

  • Tofacitinib (Active): (3R,4R) configuration; JAK1/3 selective.[1]

  • (3R,4S)-Isomer: Diastereomer; distinct kinase profile (STE7/STE20 inhibition); potential process impurity.[2]

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

Structural Identity

The molecule consists of a piperidine core linked to a pyrrolo[2,3-d]pyrimidine moiety.[3] The deuterium labeling is located on the N-methyl group bridging the two heterocycles.

PropertySpecification
Chemical Name 3-((3R,4S)-4-methyl-3-((methyl-d3)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
CAS Number NA (Unlabeled parent: 1092578-46-5)
Molecular Formula C₁₆H₁₇D₃N₆O
Molecular Weight 315.39 g/mol
Isotopic Purity ≥ 99% Deuterium enrichment
Stereochemistry (3R, 4S) – Diastereomeric to the API
Solubility Soluble in DMSO, Methanol, Acetonitrile
Stereochemical Visualization

The (3R,4S) configuration implies an inversion at the C4 position relative to the active drug (3R,4R), resulting in a distinct spatial arrangement of the methyl group relative to the amino-pyrrolo moiety.

ChemicalStructure cluster_legend Stereochemical Key Core Piperidine Ring (Chiral Scaffold) C3 C3 Position (R-Configuration) Amino-Pyrrolo Link Core->C3 Contains C4 C4 Position (S-Configuration) Methyl Group Core->C4 Contains C3->C4 Diastereomeric Relationship Label Deuterium Label (N-CD3) C3->Label Attached to N Legend1 (3R,4R) = Active Drug (Cis-like) Legend2 (3R,4S) = This Standard (Trans-like)

Figure 1: Structural logic of this compound highlighting the stereochemical inversion at C4 and the deuterium label location.

Functional Applications

Impurity Profiling & Quality Control

In the synthesis of Tofacitinib, the formation of the (3R,4S) diastereomer is a potential risk during the chiral resolution of the piperidine intermediate. Regulatory guidelines (ICH Q3A/B) require the quantification of such stereoisomeric impurities.

  • Role of this compound: It acts as a stable isotope-labeled internal standard (SIL-IS) specifically for the (3R,4S) impurity. Using the d3-labeled diastereomer (rather than the d3-labeled drug) ensures that the IS co-elutes exactly with the impurity in chiral chromatography, compensating for matrix effects and ionization suppression specific to that isomer's retention time.

Differential Kinase Research

While Tofacitinib (3R,4R) is a JAK inhibitor, the (3R,4S) isomer has been documented to exhibit off-target activity against the STE7 and STE20 kinase subfamilies [1].[2] Researchers use the (3R,4S) probe to study stereoselective biological effects and ensure that observed clinical efficacy is derived from the JAK pathway, not off-target toxicity.

Bioanalytical Methodology: Chiral LC-MS/MS Protocol

To utilize this compound effectively, a chiral separation method is required to distinguish it from the abundant (3R,4R) drug peak.

Sample Preparation (Self-Validating Protocol)

Principle: Protein precipitation with the SIL-IS to minimize handling errors.

  • Stock Preparation: Dissolve this compound in DMSO to 1 mg/mL.

  • Working Solution: Dilute to 100 ng/mL in Methanol/Water (50:50).

  • Extraction:

    • Aliquot 50 µL of biological sample (plasma/serum).

    • Add 200 µL of Working Solution (contains IS).

    • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.

LC-MS/MS Parameters
  • Column: Chiralpak AD-RH or Cellulose-1 (Reverse Phase Chiral).

    • Why? Standard C18 columns may not resolve the (3R,4R) and (3R,4S) diastereomers efficiently.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Isocratic Mode: 40% B (Adjust for resolution > 1.5).

  • Mass Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy
(3R,4S)-Impurity 313.2 [M+H]⁺149.125 eV
This compound 316.2 [M+H]⁺149.125 eV

Note: The product ion (m/z 149.1) typically corresponds to the methyl-pyrrolo-pyrimidine fragment.[4][5] The d3 label is on the N-methyl, so if the fragment retains the N-methyl, the product ion for the IS would be 152.1. Verification Required: If the fragmentation cleaves the N-methyl, the label is lost. Ensure the transition selected retains the CD3 group (e.g., m/z 165 fragment for d3 vs 162 for unlabeled).

Corrected Transition Logic:

  • Fragment: Pyrrolo[2,3-d]pyrimidine + N-methyl + portion of piperidine.[1][2][6][7][8][3][5][9][10]

  • Standard Tofacitinib transition: 313 -> 149 (often the piperidine ring fragment or pyrrolo core).

  • Recommendation: Optimize the d3 transition to 316.2 -> 152.1 (retaining the N-CD3) or 316.2 -> 98.1 (piperidine fragment, if label is on piperidine, which it is not). Use 316.2 -> 172.1 or similar verified transition retaining the N-methyl-d3.

Synthesis & Stability Insights

Synthetic Pathway

The synthesis of this compound generally follows the route of the parent drug but utilizes the (3R,4S)-1-benzyl-4-methylpiperidin-3-amine intermediate [2].

Synthesis Start 3-Amino-4-methylpyridine Inter1 (3R,4S)-Piperidine Intermediate (Chiral Resolution) Start->Inter1 Reduction & Resolution Coupling Coupling with 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Inter1->Coupling SNAr Reaction Labeling Methylation with CD3-I (Deuterium Introduction) Coupling->Labeling N-Alkylation Final This compound Labeling->Final Deprotection & Acylation

Figure 2: Synthetic logic flow. The key divergence from the API is the selection of the (3R,4S) piperidine scaffold.

Stability & Handling
  • Hygroscopicity: Like the citrate salt of the parent, this compound may be hygroscopic.

  • Storage: -20°C is recommended to prevent isotopic exchange or degradation.

  • Solution Stability: Deuterium on the N-methyl group is chemically stable and non-exchangeable in protic solvents (unlike acidic protons).

References

  • Jiang, J. et al. (2008).[2][7] "Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)." Journal of Medicinal Chemistry.

  • Pfizer Inc. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor." Journal of Medicinal Chemistry.

  • Cayman Chemical. "Tofacitinib-d3 (citrate) Product Information."

  • Pharmaffiliates. "this compound Reference Standard."

Sources

Isotopic Labeling of Tofacitinib: A Technical Guide for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic design, synthesis, and application of isotopically labeled Tofacitinib (CP-690550) analogues. Targeted at drug development professionals, it addresses the critical need for stable isotope standards in bioanalysis and the utility of deuterium labeling in metabolic stability profiling. We examine the causality behind labeling site selection—distinguishing between metabolically labile positions for Kinetic Isotope Effect (KIE) studies and metabolically stable positions for Internal Standards (IS)—and provide self-validating protocols for their synthesis and application.

Part 1: Strategic Rationale for Isotopic Labeling

The incorporation of stable isotopes (


, 

,

) into Tofacitinib is not merely a cataloging exercise but a precision tool for dissecting the drug's pharmacokinetics (PK) and pharmacodynamics (PD).
Internal Standards (IS) for LC-MS/MS Quantification

For accurate quantification of Tofacitinib in biological matrices (plasma, urine), an internal standard with identical physicochemical properties but distinct mass is required to correct for matrix effects and ionization suppression.

  • Ideal Labeling Site: Metabolically stable positions.

  • Recommended Label: Tofacitinib-

    
     or Tofacitinib-
    
    
    
    (N-methyl).
  • Mechanism: The labeled analogue co-elutes with the analyte, experiencing the exact same suppression/enhancement in the electrospray ionization (ESI) source, ensuring high precision (CV < 5%).

Deuterium Kinetic Isotope Effect (DKIE)

Deuterium labeling at metabolic "hotspots" can significantly alter the rate of bond cleavage by Cytochrome P450 enzymes (primarily CYP3A4 for Tofacitinib).

  • Target: The C-H bonds subject to oxidative metabolism.

  • Effect: The C-D bond is shorter and stronger than the C-H bond. If C-H bond breaking is the rate-determining step (RDS), substituting with deuterium can reduce intrinsic clearance (

    
    ) and extend half-life (
    
    
    
    ).

Part 2: Synthetic Routes & Methodology

The synthesis of labeled Tofacitinib relies on introducing isotopic tags at late stages of the convergent synthesis to maximize yield and cost-efficiency.

Structural Analysis & Labeling Strategy

Tofacitinib consists of two main pharmacophores: the 7H-pyrrolo[2,3-d]pyrimidine core and the chiral (3R,4R)-4-methylpiperidin-3-amine side chain.

Tofacitinib_Retrosynthesis Tofacitinib Tofacitinib (Target) C16H20N6O Sub_Amidation Amidation Step (Cyanoacetyl tail) Tofacitinib->Sub_Amidation Retrosynthesis Intermediate_Amine Secondary Amine Intermediate (N-methylated) Sub_Amidation->Intermediate_Amine Reagent_Cyano Ethyl Cyanoacetate (Potential 13C/15N Site) Sub_Amidation->Reagent_Cyano Labeling Route B Precursor_Piperidine (3R,4R)-N,4-dimethylpiperidin-3-amine Intermediate_Amine->Precursor_Piperidine Precursor_Pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_Amine->Precursor_Pyrimidine Reagent_Methyl Methyl Iodide (MeI) (Primary 13C/D3 Site) Precursor_Piperidine->Reagent_Methyl Labeling Route A (Most Common)

Figure 1: Retrosynthetic analysis highlighting strategic insertion points for isotopic labels. Route A (N-Methylation) is preferred for introducing Deuterium or Carbon-13 due to the availability of labeled Methyl Iodide.

Synthesis of Tofacitinib- (N-Methyl Label)

This route introduces the label on the N-methyl group connecting the piperidine and pyrimidine rings. This position is chemically accessible and provides a mass shift of +3 Da, sufficient for MS separation.

Reagents:

  • Precursor: (3R,4R)-1-benzyl-N-methylpiperidin-3-amine (unlabeled) OR (3R,4R)-1-benzylpiperidin-3-amine (for labeling).

  • Labeling Agent: Iodomethane-

    
     (
    
    
    
    ) or Formaldehyde-
    
    
    (
    
    
    ) with
    
    
    .

Protocol Logic:

  • Reductive Amination (Labeling Step): Reacting the primary amine on the protected piperidine with deuterated formaldehyde and reducing agent installs the

    
     group.
    
  • Coupling: The labeled piperidine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via

    
    .
    
  • Deprotection & Amidation: The benzyl group is removed (hydrogenolysis), followed by acylation with ethyl cyanoacetate to yield the final API.

Part 3: Experimental Protocols

Protocol: Synthesis of Internal Standard [ -methyl]-Tofacitinib

This protocol describes the "Late-Stage Alkylation" approach, modified from standard synthesis routes [1, 2].

Materials:

  • Substrate: (3R,4R)-1-benzyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (Advanced Intermediate).

  • Reagent:

    
    -Methyl Iodide (
    
    
    
    ).
  • Base: Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

StepOperationCritical Parameter (Causality)
1. Solubilization Dissolve 1.0 eq of Substrate in DMF (0.1 M).DMF promotes nucleophilic substitution (

) by solvating the cation.
2. Deprotonation Add 1.5 eq

. Stir at 0°C for 30 min.
Controlled deprotonation prevents over-alkylation on the pyrrole nitrogen.
3. Labeling Add 1.1 eq

dropwise. Warm to RT.
Slight excess ensures complete conversion; dropwise addition controls exotherm.
4. Quench Monitor by LC-MS.[1] Quench with

(aq) upon completion.
Prevents hydrolysis of the pyrimidine ring.
5. Deprotection Hydrogenation (

, Pd/C) in MeOH.
Removes Benzyl protecting group to free the piperidine nitrogen.
6. Amidation React with Ethyl Cyanoacetate + DBU.Installs the cyanoacetyl tail to complete the Tofacitinib structure.

Self-Validation Check:

  • Mass Shift: The final product must show an [M+H]+ of 316.2 (vs 313.2 for unlabeled).

  • NMR:

    
    -NMR should show a highly enhanced singlet/doublet for the N-methyl carbon.
    
Protocol: LC-MS/MS Quantification using IS

System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

MRM Transitions:

  • Analyte (Tofacitinib):

    
     (Collision Energy: 28 eV)
    
  • Internal Standard (

    
    -Tofacitinib): 
    
    
    
    (Note: The fragment ion 149 often retains the label if it includes the N-methyl group; verify fragmentation pattern). Correction: If the 149 fragment is the pyrrolopyrimidine core, it may NOT contain the N-methyl label depending on cleavage. A safer transition for N-methyl labeled IS is often the parent-to-parent or a fragment retaining the piperidine nitrogen.
    • Refined Transition: If the label is on the N-methyl, and fragmentation cleaves the exocyclic N-C bond, the label stays with the piperidine. If fragmentation cleaves the ring, the label stays.

    • Standard Practice: Use

      
       (Piperidine fragment with label) or verify the 149 fragment. Literature suggests 313->149 is common for Tofacitinib [3].
      

Part 4: Analytical Validation & Metabolic Applications[1]

Metabolic Stability Profiling (Graphviz)

Tofacitinib is primarily metabolized by CYP3A4 (approx. 70%) and CYP2C19.[2] The major pathways are oxidation of the piperidine ring and N-demethylation [4].[2]

Metabolic_Pathways Tofa Tofacitinib (Parent) M3 M3: Glucuronidation Tofa->M3 UGT Enzymes CYP3A4 CYP3A4 Tofa->CYP3A4 M1 M1: Oxidation of Piperidine Ring M2 M2: N-Demethylation (Loss of N-Me) CYP3A4->M1 Primary Pathway CYP3A4->M2 Secondary Pathway Deuterium Deuteration at Piperidine C-H blocks M1 formation Deuterium->M1

Figure 2: Metabolic pathways of Tofacitinib. Deuteration of the piperidine ring (M1 site) is used to study the Kinetic Isotope Effect and potentially improve metabolic stability.

Quantitative Data Summary: KIE Assessment

When evaluating deuterated analogues, the Metabolic Stability Ratio is calculated.

ParameterUnlabeled TofacitinibDeuterated Analogue (

)
Interpretation
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 20 µL/min/mg)Significant KIE; metabolism slowed.
Half-life (

)
~3.2 hours> 5.0 hoursExtended duration of action.
Metabolite Ratio (M1/Parent) HighLowShifting of metabolic pathway (Metabolic Switching).

Interpretation: A KIE


 indicates that C-H bond breakage at the labeled site is rate-limiting. This validates the potential for a "heavy drug" version with improved PK properties.

References

  • Pfizer Inc. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry. Link

  • Unl.pt. (2018). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography. Link

  • Drug Metabolism and Disposition. (2014). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans. Link

  • MedChemExpress. (2024). Tofacitinib-13C3 Product Information. Link

Sources

(3R,4S)-Tofacitinib-d3: Physicochemical Characterization & Analytical Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of (3R,4S)-Tofacitinib-d3 , a deuterated diastereomer of the Janus kinase (JAK) inhibitor Tofacitinib.

This guide is structured for researchers utilizing this compound primarily as an Internal Standard (IS) for impurity profiling, stereochemical analysis, or precise LC-MS/MS quantification where isomeric resolution is critical.

Executive Summary

This compound is the stable isotope-labeled analog of the (3R,4S) diastereomer of Tofacitinib. While the active pharmaceutical ingredient (API) Tofacitinib possesses (3R,4R) stereochemistry, the (3R,4S) isomer is a critical impurity and stereochemical marker monitored during drug development and quality control.

The introduction of three deuterium atoms (–CD₃) on the exocyclic N-methyl group provides a mass shift of +3 Da, allowing for mass spectrometric differentiation from the unlabeled analyte while retaining identical chromatographic behavior (retention time) and extraction efficiency. This makes it an ideal Internal Standard for quantifying this specific stereoisomer in complex biological matrices.

Molecular Identification & Structural Characterization

Nomenclature & Identifiers
PropertyDetail
Chemical Name 3-((3R,4S)-4-methyl-3-((methyl-d3)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Common Name This compound; Tofacitinib Isomer-d3
Stereochemistry (3R, 4S) [Diastereomer of Tofacitinib]
CAS Number 2701680-77-3 (Citrate salt ref); Free base often cited as "NA" or derivative of 1092578-46-5 (unlabeled)
Molecular Formula C₁₆H₁₇D₃N₆O
Molecular Weight 315.39 g/mol (Free Base)
Monoisotopic Mass ~315.189 Da
Structural Diagram

The following diagram illustrates the connectivity of the this compound molecule, highlighting the critical stereocenters and the site of deuteration.

Tofacitinib_Structure Pyrrolo 7H-Pyrrolo[2,3-d]pyrimidine (Core Scaffold) BridgeN Exocyclic Nitrogen (N-CD3 Label) Pyrrolo->BridgeN C4 Position Piperidine Piperidine Ring (3R, 4S Stereochemistry) BridgeN->Piperidine C3 Position Cyano Cyanoacetyl Group (Tail) Piperidine->Cyano N1 Position

Caption: Structural connectivity of this compound. The deuterium label is located on the bridging nitrogen (Red), and the stereochemistry is defined at the piperidine ring (Yellow).

Physical & Chemical Properties

Solubility Profile

The solubility of the (3R,4S) isomer closely mirrors that of the (3R,4R) parent drug but may exhibit slight deviations in crystalline lattice energy.

  • DMSO : Soluble (>25 mg/mL). Recommended for stock solution preparation.

  • Methanol : Soluble.[1][2]

  • Water : Low solubility at neutral pH (~0.15 mg/mL).

  • pH Dependence : Solubility increases significantly at pH < 5.0 due to protonation of the piperidine nitrogen and pyrrolo-pyrimidine system (pKa ~5.2).

Stability & Handling
  • Hygroscopicity : The citrate salt form is moderately hygroscopic; the free base is less so but should still be stored desiccated.

  • Solution Stability :

    • DMSO Stock (-20°C): Stable for >6 months.

    • Aqueous/Buffer: Prone to degradation (hydrolysis of cyanoacetyl group) at extreme pH or elevated temperatures. Prepare fresh for daily use.

  • Isotope Effect : The Deuterium-Carbon bond (C-D) on the N-methyl group is stronger than the C-H bond. This may result in a Kinetic Isotope Effect (KIE) if the metabolic pathway involves N-demethylation, potentially increasing metabolic stability compared to the unlabeled isomer in microsome assays.

Analytical Application: LC-MS/MS Internal Standard

The primary application of this compound is as an internal standard for the quantification of Tofacitinib impurities or isomeric mixtures. The following protocol ensures precise quantitation.

Mass Spectrometry Parameters (MRM)

Differentiation relies on the +3 Da shift. It is critical to select a transition where the daughter ion retains the deuterated methyl group to maintain specificity.

Parameter(3R,4S)-Tofacitinib (Analyte)This compound (IS)
Precursor Ion (Q1) 313.2 [M+H]⁺316.2 [M+H]⁺
Product Ion (Q3) 173.1 (Retains N-Me)176.1 (Retains N-CD₃)
Alt. Product Ion 149.1 (Loss of N-Me)149.1 (Loss of N-CD₃)
Polarity Positive (ESI+)Positive (ESI+)
Collision Energy ~30-35 eV~30-35 eV

*Note: The 316 -> 149 transition is valid but less specific as it shares the same product ion as the unlabeled drug. The 316 -> 176 transition is recommended for higher specificity.

Chromatographic Workflow (Protocol)

This workflow is designed to separate the (3R,4S) isomer from the (3R,4R) drug if necessary, or to co-elute them for total quantification.

Step 1: Stock Preparation

  • Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL).

  • Aliquot into 50 µL vials and store at -80°C.

  • Working IS Solution : Dilute to 50 ng/mL in 50% Methanol/Water just before use.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma/matrix sample.[3]

  • Add 20 µL of Working IS Solution (50 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL Acetonitrile (precipitating agent).

  • Vortex for 3 minutes; Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer supernatant to LC vials.

Step 3: LC-MS/MS Analysis

  • Column : C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A : 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 3 minutes.

  • Flow Rate : 0.4 mL/min.

Analytical Logic Diagram

The following diagram details the self-validating workflow for using this IS.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS This compound Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation (13k rpm, 10 min) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data m/z 316->176

Caption: Analytical workflow for Tofacitinib quantification using the d3-labeled internal standard.

References

  • PubChem Compound Summary . Tofacitinib-d3 (citrate).[4] National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry . Development of a sensitive biochemical assay for the detection of tofacitinib adherence. Analytical Methods, 2023.[5] Available at: [Link]

Sources

Technical Guide: Commercial Availability and Bioanalytical Application of (3R,4S)-Tofacitinib-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, chemical validation, and bioanalytical application of (3R,4S)-Tofacitinib-d3 , the stable isotope-labeled (SIL) internal standard for Tofacitinib (CP-690,550). Tofacitinib is a potent, selective Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK3.[1][2] In drug development and pharmacokinetic (PK) studies, the use of the deuterated isotopologue (d3) is critical for normalizing matrix effects and ensuring regulatory compliance (FDA/EMA) in LC-MS/MS quantification.

This document provides researchers with verified sourcing data, specific mass spectrometry transition parameters, and a validated experimental workflow for utilizing this compound in high-throughput bioanalysis.

Chemical Identity & Stereochemical Significance

The efficacy and safety profile of Tofacitinib relies on its specific stereochemistry. The (3R,4S) configuration is the active enantiomer. When sourcing the deuterated internal standard, it is imperative to ensure the stereochemistry matches the analyte to guarantee co-elution during chromatographic separation.

Chemical Specifications
  • Compound Name: this compound (Citrate)

  • Synonyms: CP-690,550-d3; Tasocitinib-d3[2][3]

  • Chemical Structure: The deuterium labeling typically occurs on the N-methyl group of the piperidine ring (

    
    ).
    
  • Molecular Formula (Free Base):

    
    [2][4][5]
    
  • Molecular Weight:

    • Free Base (d3): ~315.4 g/mol

    • Citrate Salt (d3): ~507.5 g/mol [6]

  • CAS Number (d3-Citrate): 2701680-77-3[3][6]

  • CAS Number (Unlabeled Free Base): 477600-75-2

Why Stereochemistry Matters in Bioanalysis

While mass spectrometry separates molecules by mass-to-charge ratio (


), liquid chromatography (LC) separates them by physicochemical interaction with the stationary phase.
  • Co-elution: The (3R,4S)-d3 isomer will co-elute perfectly with the (3R,4S) analyte.

  • Diastereomer Risk: If a diastereomer (e.g., 3S,4R) is used, it may separate chromatographically. This negates the benefit of the IS, as the IS will not experience the exact same matrix suppression/enhancement as the analyte at the specific retention time.

Commercial Landscape & Sourcing Strategy

Sourcing high-purity stable isotopes requires vetting suppliers for isotopic enrichment (IE) and chemical purity. Low IE (<99%) can lead to the "cross-talk" phenomenon, where unlabeled impurities in the IS contribute to the analyte signal, artificially inflating LOQ (Limit of Quantification).

Verified Suppliers

The following suppliers are recognized for providing research-grade this compound.

SupplierProduct CodeFormPurity Specs
Cayman Chemical Item No. 21466Citrate Salt

99% deuterated forms (d1-d3)
MedChemExpress HY-10619SCitrate Salt>99.63% (Chemical), >99% (Isotopic)
Sigma-Aldrich 2701680-77-3Citrate SaltCertified Reference Material grades available
Toronto Research Chemicals T528002Citrate Salt>98% Chemical, >99% Isotopic
Sourcing Checklist
  • Salt Form: Most commercial Tofacitinib-d3 is supplied as the citrate salt. Ensure your weighing calculations account for the salt correction factor (MW 507.5 vs 315.4).

  • Isotopic Purity: Must be

    
     99% to prevent contribution to the analyte channel (M+0).
    
  • Certificate of Analysis (CoA): Always request the CoA to verify the position of the label (

    
    ).
    

Bioanalytical Application: LC-MS/MS Protocol

The primary application of this compound is as an Internal Standard (IS) in pharmacokinetic studies involving human or rodent plasma.

Mass Spectrometry Transitions

Optimized Multiple Reaction Monitoring (MRM) transitions are crucial for sensitivity. The


 label is stable, but selecting the correct fragment ion is vital to maintain the mass shift in the product ion.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
Tofacitinib 313.2

173.1~25-30Fragment retains piperidine ring
Tofacitinib 313.2

149.1~35High intensity, common fragment
Tofacitinib-d3 316.2

176.1 ~25-30Recommended: Retains d3-label
Tofacitinib-d3 316.2

149.1~35Label lost (Risk of cross-talk)

Technical Insight: Use the 316.2


 176.1  transition for the IS. If you use the 149.1 fragment for the IS, you rely solely on the precursor mass for discrimination. If the IS loses the labeled methyl group during fragmentation, it produces the same 149 fragment as the analyte. While valid, the 176.1 fragment (containing the 

) offers higher specificity.
Sample Preparation (Protein Precipitation)

A simple protein precipitation (PPT) method is preferred over Solid Phase Extraction (SPE) for high-throughput analysis of Tofacitinib due to its moderate polarity.

Reagents:

  • Acetonitrile (ACN) or Methanol (MeOH).

  • IS Working Solution: 500 ng/mL this compound in 50% Methanol.

Protocol:

  • Aliquot 50

    
    L  of plasma (Rat/Human) into a 96-well plate.
    
  • Add 200

    
    L  of ACN containing the IS (Tofacitinib-d3).
    
  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100

    
    L  of supernatant to a fresh plate.
    
  • Dilute with 100

    
    L  of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition.
    

Visualizing the Workflow & Mechanism

Bioanalytical Workflow Diagram

The following diagram outlines the logical flow from sample collection to data acquisition, highlighting the critical insertion point of the this compound IS.

BioanalysisWorkflow Sample Plasma Sample (Analyte) PPT Protein Precipitation (Acetonitrile) Sample->PPT IS_Add Add Internal Standard This compound IS_Add->PPT Spike Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Figure 1: Validated LC-MS/MS workflow utilizing Tofacitinib-d3 for matrix normalization.

Pharmacological Context (JAK-STAT Pathway)

Understanding the target confirms why specific inhibition (and therefore accurate quantification of the specific isomer) is vital. Tofacitinib blocks the phosphorylation of STAT proteins.[1]

JAK_Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation) JAK->STAT Phosphorylates Tofa Tofacitinib (Inhibitor) Tofa->JAK Inhibits Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: Figure 2: Mechanism of Action. Tofacitinib inhibits JAK phosphorylation, preventing STAT activation.[1]

Handling & Stability

To ensure the integrity of the this compound reference standard:

  • Storage: Store the solid citrate salt at -20°C . It is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solution Stability: Stock solutions (1 mg/mL in DMSO or Methanol) are generally stable for 1 month at -20°C.

  • Light Sensitivity: Tofacitinib is light-sensitive. Use amber glass vials for all stock and working solutions.

References

  • Dowty, M. E., et al. (2014). Metabolism and disposition of tofacitinib in healthy human volunteers. Drug Metabolism and Disposition.[7] Retrieved from [Link]

  • PubChem. (n.d.). Tofacitinib Citrate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: (3R,4S)-Tofacitinib-d3 Handling & Application

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-TOFA-ISO-D3 | Version: 2.0 | Status: Effective

Executive Summary & Scope

This technical guide defines the handling, safety, and analytical application of (3R,4S)-Tofacitinib-d3 . While Tofacitinib (citrate) is the active pharmaceutical ingredient (API) with (3R,4R) stereochemistry, the (3R,4S) isomer is a critical diastereomeric impurity and chiral reference standard. The deuterated form (-d3) serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of this specific isomer in complex biological matrices via LC-MS/MS.

Critical Distinction: This compound is a Potent Compound and a Reproductive Toxin . Despite the (3R,4S) isomer showing lower JAK inhibition potency than the parent drug, rigorous industrial hygiene standards must be applied.

Chemical Identity & Properties

PropertyDetail
Chemical Name (3R,4S)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Stereochemistry (3R, 4S) - cis-diastereomer
Isotopic Label Deuterium (d3) on the N-methyl group
Molecular Formula C₁₆H₁₇D₃N₆O
Molecular Weight ~315.39 g/mol (Free Base)
Solubility DMSO (≥50 mg/mL), Methanol, Water (pH dependent)
Appearance White to off-white solid
Unlabeled CAS 1092578-46-5 (Reference for (3R,4S)-isomer)
Stereochemical Context

Tofacitinib contains two chiral centers. The active drug is (3R,4R) (trans). The (3R,4S) (cis) form is a diastereomer, not an enantiomer. In chiral chromatographic methods, baseline separation of these two forms is required to ensure enantiomeric purity of the drug substance.

Health, Safety, & Environment (HSE) Profile

Toxicology & Hazard Classification

Based on the parent compound (Tofacitinib) and the precautionary principle for structural analogues:

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][2]

  • Acute Toxicity (Oral, Category 4): Harmful if swallowed.[1]

  • Specific Target Organ Toxicity: Immunosuppression (JAK inhibition).

Containment Strategy (OEL Banding)

Treat as OEL Band 4 (1–10 µg/m³) or SafeBridge Category 3 until specific toxicology data proves otherwise.

Figure 1: Containment & Handling Hierarchy

SafetyHierarchy Risk Risk Assessment (Reprotox 1B) Engineering Engineering Controls (Primary Barrier) Risk->Engineering PPE PPE (Secondary Barrier) Risk->PPE Procedure Procedural Controls Risk->Procedure Iso Isolator or Vented Balance Enclosure Engineering->Iso Suit Double Nitrile Gloves Tyvek Lab Coat N95/P3 Respirator PPE->Suit Decon Wet Wipe Decon (10% Bleach -> Water) Procedure->Decon

Caption: Operational hierarchy for handling potent deuterated standards.

Technical Handling & Stability

Deuterium Exchange Precautions

The deuterium label is typically located on the N-methyl group. While methyl-d3 groups are generally stable, exposure to extreme pH or catalytic conditions can induce H/D exchange, compromising the integrity of the internal standard.

  • Avoid: Prolonged storage in acidic (pH < 2) or basic (pH > 10) protic solvents (e.g., water, methanol).

  • Preferred Solvent: Anhydrous DMSO for stock solutions.

Storage Protocol
  • Arrival: Inspect vial integrity.

  • Long-term Storage: -20°C or -80°C.

  • Desiccation: Store in a desiccator; the citrate salt form (if applicable) is hygroscopic.

  • Light: Protect from light (amber vials) to prevent photodegradation of the pyrimidine ring.

Analytical Application: LC-MS/MS Workflow

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a primary stock at 1.0 mg/mL.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Stability: Stable for 6 months at -80°C in DMSO.

Internal Standard Spiking

The (3R,4S)-d3 isomer is used to normalize extraction efficiency and matrix effects specifically for the impurity/isomer analysis.

Figure 2: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (this compound) Sample->Spike 10 µL IS Precip Protein Precip (Acetonitrile) Spike->Precip Mix Centrifuge Centrifugation (15k xg, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC Chiral LC Separation (Polysaccharide Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify

Caption: Sample preparation workflow ensuring IS equilibration with the matrix.

Mass Spectrometry Transitions (Example)

Verify transitions experimentally as fragmentation patterns may shift with deuterium.

  • Precursor Ion: [M+H]⁺ ~316.2 m/z (Shifted +3 from unlabeled ~313.2)

  • Product Ion: Identify the fragment retaining the N-methyl-d3 group. If the methyl group is lost during fragmentation, the mass shift will disappear, rendering the transition non-specific.

    • Standard Tofacitinib Transition: 313.2 → 149.1

    • Expected d3 Transition: 316.2 → 149.1 (If fragment loses methyl) OR 316.2 → 152.1 (If fragment retains methyl). Experimental verification is mandatory.

Emergency & Waste Management

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, Tyvek suit, and respiratory protection (P3/N95).

  • Neutralization:

    • Cover spill with absorbent pads.

    • Clean area with 10% bleach solution (oxidizes the pyrrolo-pyrimidine core).

    • Rinse with water.[2][3][4][5]

  • Disposal: All waste must be incinerated as hazardous chemical waste.

First Aid
  • Inhalation: Move to fresh air immediately. Monitor for respiratory distress.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (enhances absorption).

  • Eye Contact: Rinse with water for 15 minutes.[2][5] Seek medical attention.

References

  • Pfizer Inc. (2015).[2] Safety Data Sheet: Tofacitinib Film-Coated Tablets. 2

  • Cayman Chemical. (2025).[1] Tofacitinib (citrate) Safety Data Sheet. 1

  • MedChemExpress. (2024). (3R,4S)-Tofacitinib Product Information. 6

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. 7

  • Affygility Solutions. (2024). Tofacitinib OEL Fastrac with ADE. 8

Sources

Methodological & Application

Application in studying Tofacitinib metabolism by CYP3A4 and CYP2C19

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Pathway Analysis of CYP3A4 and CYP2C19 Metabolism

Abstract & Clinical Context

Tofacitinib (Xeljanz®) is a Janus kinase (JAK) inhibitor widely used for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its metabolic clearance is a critical determinant of its safety profile.[2] Approximately 70% of tofacitinib is cleared via hepatic metabolism, with CYP3A4 acting as the major pathway (~53%) and CYP2C19 as a minor but clinically relevant pathway (~17%) [1, 2].

The FDA mandates rigorous characterization of these pathways because co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or dual inhibitors (e.g., fluconazole) significantly alters systemic exposure (AUC), necessitating dose adjustments [3]. This guide provides a standardized workflow for researchers to deconvolute these metabolic contributions using recombinant enzymes (rCYP) and human liver microsomes (HLM).

Metabolic Pathway Architecture

Tofacitinib undergoes oxidative metabolism (hydroxylation) and N-demethylation.[3][4][5][6][7] The diagram below illustrates the enzymatic hierarchy and the specific inhibitors used to isolate these pathways in vitro.

Tofacitinib_Metabolism cluster_enzymes Hepatic Clearance (~70%) Tofa Tofacitinib (Parent) CYP3A4 CYP3A4 (Major: ~53%) Tofa->CYP3A4 High Affinity CYP2C19 CYP2C19 (Minor: ~17%) Tofa->CYP2C19 Low Affinity Renal Renal Excretion (~30%) Tofa->Renal Metabolites Oxidative Metabolites (M1-M8, N-demethyl) CYP3A4->Metabolites CYP2C19->Metabolites Keto Inhibited by Ketoconazole Keto->CYP3A4 Ticlo Inhibited by Ticlopidine Ticlo->CYP2C19

Figure 1: Metabolic clearance pathways of Tofacitinib.[3] CYP3A4 is the dominant hepatic driver, with CYP2C19 providing auxiliary clearance.[7][8]

Experimental Strategy: The "Cross-Validation" Approach

To ensure scientific integrity, this protocol employs a Cross-Validation Strategy combining two distinct systems:

  • Recombinant CYPs (rCYP): Determines the intrinsic kinetics (

    
    , 
    
    
    
    ) of each enzyme in isolation.
  • Chemical Inhibition in HLM: Quantifies the fraction metabolized (

    
    ) in a physiological mixture using specific inhibitors.
    
Workflow Decision Tree

Workflow Start Start: Tofacitinib Phenotyping Branch1 System 1: Recombinant Enzymes (rCYP3A4 & rCYP2C19) Start->Branch1 Branch2 System 2: Human Liver Microsomes (HLM + Inhibitors) Start->Branch2 Exp1 Generate Saturation Curves (0.5 - 200 µM) Branch1->Exp1 Exp2 Incubate with Specific Inhibitors (Ketoconazole / Ticlopidine) Branch2->Exp2 Output1 Calculate Intrinsic Clearance CLint = Vmax / Km Exp1->Output1 Output2 Calculate Fraction Metabolized fm(CYP) Exp2->Output2 Validation IVIVE Scaling & Comparison (In Vitro - In Vivo Extrapolation) Output1->Validation Output2->Validation

Figure 2: Experimental workflow for deconvoluting metabolic contributions.

Detailed Protocols
Protocol A: Kinetic Profiling in Recombinant CYP (rCYP)

Objective: To determine


 and 

for CYP3A4 and CYP2C19 independently. Causality: High concentrations of Tofacitinib are required to reach saturation (

) because the

in HLM is relatively high (~132 µM) [2].

Materials:

  • Recombinant CYP3A4 and CYP2C19 (Bactosomes or Supersomes).

  • Substrate: Tofacitinib Citrate (Stock 20 mM in DMSO).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Procedure:

  • Preparation: Thaw rCYP enzymes on ice. Dilute Tofacitinib to working concentrations (0, 1, 5, 10, 25, 50, 100, 150, 200 µM). Note: Keep organic solvent < 1% final volume.

  • Pre-incubation: Mix buffer, rCYP (20–50 pmol/mL), and Tofacitinib. Incubate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 15 minutes .

    • Validation Check: Linearity must be established beforehand. If turnover >20%, reduce time or protein concentration.

  • Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at a 1:1 volume ratio.

  • Analysis: Centrifuge (3000g, 15 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion or metabolite formation (M1-M8).

Protocol B: Chemical Inhibition in HLM

Objective: To calculate


 (fraction metabolized) by suppressing specific pathways.
Causality:  Ticlopidine is a mechanism-based inhibitor of CYP2C19 and requires pre-incubation to be effective. Ketoconazole is a direct competitive inhibitor of CYP3A4.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Inhibitors:[1][2][3][4][5][6][7][8][9]

    • Ketoconazole (CYP3A4): Final conc. 1 µM.

    • Ticlopidine (CYP2C19): Final conc. 5–10 µM.

  • Substrate: Tofacitinib (fixed concentration at

    
     or ~10 µM for clinical relevance).
    

Step-by-Step Procedure:

  • Pre-incubation (Critical):

    • Arm A (Control): HLM + Buffer + Solvent.

    • Arm B (3A4 Block): HLM + Ketoconazole.[7]

    • Arm C (2C19 Block): HLM + Ticlopidine + NADPH (15 min pre-incubation required for Ticlopidine activation).

  • Reaction: Add Tofacitinib (10 µM) and NADPH to all arms.

  • Time Course: Sample at 0, 15, 30, and 60 minutes.

  • Termination & Analysis: Quench with Acetonitrile, centrifuge, and quantify Tofacitinib remaining via LC-MS/MS.

Data Analysis & Interpretation
1. Calculating Intrinsic Clearance (

)

From Protocol A, fit the data to the Michaelis-Menten equation:



Where:

  • 
     (for each isoform).
    

Reference Values (for validation):

Parameter HLM (Composite) CYP3A4 (rCYP) CYP2C19 (rCYP)

|


 (

)
| ~132 [2] | ~30 - 100 | ~20 - 50 | |

| ~500 pmol/min/mg | High | Low/Medium |
2. Calculating Fraction Metabolized (

)

From Protocol B, compare the clearance in the presence of inhibitors (


) to the control (

).


  • Interpretation:

    • If Ketoconazole inhibits ~70-80% of clearance, CYP3A4 is the major pathway.

    • If Ticlopidine inhibits ~15-20% of clearance, CYP2C19 is a minor pathway.

    • Note: The sum of inhibition may not equal 100% due to renal clearance or minor enzymes, but it should align with the ~70% hepatic contribution.

References
  • Pfizer Inc. (2012). Xeljanz (tofacitinib) Prescribing Information. U.S. Food and Drug Administration.[1][10] [Link]

  • Dowty, M. E., et al. (2014). "The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans." Drug Metabolism and Disposition. [Link]

  • U.S. Food and Drug Administration. (2020).[1][10] Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Veeravalli, V., et al. (2020).[10] "Critical Assessment of Pharmacokinetic Drug-Drug Interaction Potential of Tofacitinib, Baricitinib and Upadacitinib." Drug Safety. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tofacitinib-d3 Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of Tofacitinib-d3 in PBS

The Core Challenge: The pH/Solubility Trap

Why is your Tofacitinib-d3 precipitating? The precipitation of Tofacitinib (and its deuterated form, Tofacitinib-d3) in Phosphate Buffered Saline (PBS) is rarely a quality control issue with the product. It is a fundamental physicochemical limitation governed by the compound’s pKa relative to the buffer's pH.

Tofacitinib is a weak base with a pKa of approximately 5.2 [1, 5].[1][2][3]

  • In Acidic Media (pH < 4): The molecule is protonated (ionized), making it highly soluble (>2.9 mg/mL).

  • In PBS (pH 7.4): The pH is significantly higher than the pKa.[2] The molecule exists primarily in its neutral (unionized) free-base form . The solubility of this neutral form drops drastically to the range of 0.2 – 0.6 mg/mL [1, 5, 6].

The Trap: Users often prepare highly concentrated stocks in DMSO (e.g., 10 mg/mL) and attempt a direct 1:10 or 1:20 dilution into PBS. This creates a final concentration (e.g., 1 mg/mL) that exceeds the thermodynamic solubility limit at pH 7.4, causing immediate "crashing out" (precipitation).

Critical Solubility Data
Solvent / BufferpH ConditionSolubility Limit (Approx.)Risk Level
DMSO N/A> 25 mg/mL [2]Low
Water Unbuffered (slightly acidic)~ 2.9 mg/mL [5]Moderate
0.1 N HCl Acidic (pH ~1.2)> 20 mg/mL [1]Low
PBS Neutral (pH 7.4) 0.2 – 0.6 mg/mL [1, 5]CRITICAL

The "Gold Standard" Preparation Protocol

To prevent loss of expensive deuterated standard, do not attempt to dissolve Tofacitinib-d3 directly in PBS. Use the Organic Phase Intermediate Method .

Step 1: Prepare the Master Stock

Dissolve the Tofacitinib-d3 powder in 100% anhydrous DMSO.

  • Recommended Conc: 10 mM or 5 mg/mL.[4]

  • Why: DMSO ensures complete solubilization and protects the compound from hydrolysis during long-term storage at -20°C [2].

Step 2: The "Stepwise" Dilution (For Cell/Animal Work)

Targeting a final concentration in PBS (e.g., for dosing or incubation).

  • Calculate: Ensure your final target concentration in PBS is below 0.5 mg/mL . If you need higher concentrations, you must switch to an acidic vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80 at pH 4.5) [9].[5][6][7]

  • Vortex: Set a vortex mixer to medium speed.

  • Inject: While the PBS is vortexing, slowly inject the required volume of DMSO stock into the center of the liquid vortex.

    • Note: Do not add PBS to the DMSO; add the DMSO to the PBS.

  • Inspect: Hold the tube up to a light source. The solution should be clear. If it looks "milky" or opalescent, you have exceeded the solubility limit.

Step 3: Self-Validation

Before applying to cells or animals, validate the solution stability:

  • Centrifugation Test: Spin a 100 µL aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated.[2]

  • OD600 Check: Measure absorbance at 600 nm. An OD > 0.01 indicates turbidity (microprecipitation).

Troubleshooting Guide (Q&A)

Q1: I followed the protocol, but my solution turned cloudy immediately upon adding the DMSO stock to PBS. Why? A: You likely triggered local supersaturation . Even if the final concentration is theoretically soluble, the drop of DMSO stock hits the water and momentarily creates a high-concentration zone.

  • Fix: Increase the vortex speed during addition.

  • Fix: Warm the PBS to 37°C before adding the DMSO stock. Solubility increases with temperature.

Q2: Can I filter the solution if I see a small amount of precipitate? A: Proceed with extreme caution. Tofacitinib is hydrophobic (LogP ~1.15) [5]. If you filter a cloudy solution through a 0.22 µm filter, you are likely filtering out the active drug, not just "dust."

  • Rule: If you see precipitate, the concentration is wrong. Re-calculate and dilute further. Do not filter to "fix" a bad solution; you will change the known concentration of your standard.

Q3: I need a 5 mg/mL concentration for an animal study, but you said the limit is 0.5 mg/mL in PBS. What do I do? A: You cannot use pure PBS for this concentration. You must change the vehicle.

  • Alternative Vehicle: Use 0.5% Methylcellulose + 0.5% Tween 80 in water. The viscosity and surfactant help suspend the compound [9].

  • Acidification: Adjust the vehicle pH to ~4.5 using a citrate buffer. Solubility increases 10-fold at this pH [1].

Q4: How stable is Tofacitinib-d3 in PBS once dissolved? A: Use immediately. Tofacitinib is prone to base-catalyzed degradation in aqueous solution [1].[1][3] We recommend using aqueous working solutions within 24 hours . Store the DMSO master stock at -20°C or -80°C.[8]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for preparing Tofacitinib-d3 solutions based on the target concentration.

Tofacitinib_Workflow Start Start: Tofacitinib-d3 Powder DMSO_Stock Step 1: Dissolve in 100% DMSO (Stock: 5-10 mg/mL) Start->DMSO_Stock Decision What is your Target Concentration? DMSO_Stock->Decision Low_Conc Low Conc (< 0.5 mg/mL) (e.g., In vitro assays) Decision->Low_Conc High_Conc High Conc (> 1.0 mg/mL) (e.g., In vivo dosing) Decision->High_Conc PBS_Route Step 2: Dilute into warm PBS (37°C) with rapid vortexing Low_Conc->PBS_Route Safe Zone Vehicle_Route Step 2: Change Vehicle (PBS is NOT suitable) High_Conc->Vehicle_Route Precipitation Risk Validation Step 3: Visual/OD600 Check (Must be Clear) PBS_Route->Validation Alt_Vehicle Use Acidic Buffer (pH 4.5) or 0.5% Methylcellulose Vehicle_Route->Alt_Vehicle Alt_Vehicle->Validation

Figure 1: Decision tree for Tofacitinib-d3 solubilization. Note the critical divergence based on target concentration relative to the pH 7.4 solubility limit.

References

  • Dowty, M. E., et al. (2019). "Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma." AAPS PharmSciTech. (Discusses pKa of 5.2 and pH-dependent solubility profile).

  • Cayman Chemical. (2022).[4] "Tofacitinib (citrate) Product Information & Handling." (Provides DMSO solubility data and stability limits).

  • BenchChem. (2025).[2] "Technical Support Center: (3R,4S)-Tofacitinib Solubility and Formulation." (Troubleshooting precipitation in PBS).

  • BPS Bioscience. (2024). "Tofacitinib JAK3 Inhibitor Data Sheet." (Storage conditions for DMSO stocks).

  • U.S. Food and Drug Administration (FDA). (2011). "NDA 203214: Pharmacology Review of XELJANZ (tofacitinib)." (Authoritative data on solubility vs. pH: 2.9 mg/mL in water vs 0.2 mg/mL in neutral buffer).

  • Therapeutic Goods Administration (TGA). (2019). "Australian Product Information – XELJANZ."[5] (Confirms pKa 5.07 and solubility profile).

  • SelleckChem. "Tofacitinib Citrate (CP-690550) Chemical Properties." (Solubility in various organic solvents).

  • Mercadé-Frutos, D., et al. (2023).[9] "Comparative Solubility Studies Between Tofacitinib Citrate and Tofacitinib Free Base." 41st Symposium AEFI. (Kinetic solubility differences).

  • National Institutes of Health (NIH). (2024). "Tofacitinib to prevent anti-drug antibody formation." (In vivo vehicle formulation using methylcellulose/Tween).[10]

Sources

Technical Support Center: Tofacitinib Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Inconsistent IC50 values and high variability in Tofacitinib (CP-690,550) JAK-STAT assays. Assigned Specialist: Senior Application Scientist, Bioassay Development. Status: Open.

Executive Summary

Tofacitinib is a reversible, ATP-competitive inhibitor preferentially targeting JAK3 and JAK1 , with functional selectivity over JAK2. Inconsistent results in bioassays often stem from three specific failure modes:

  • Solubility "Crash-out": Precipitation upon dilution into neutral buffers (pH 7.4) due to Tofacitinib's pH-dependent solubility profile.[1][2]

  • ATP Competition (Biochemical Assays): Failure to adjust ATP concentrations relative to the enzyme's

    
    , leading to artificially inflated 
    
    
    
    values.
  • Cytokine/Cell Context (Cell-Based Assays): Using the wrong cytokine stimulus (e.g., GM-CSF instead of IL-2) or failing to account for serum protein binding, which masks the compound's true cellular potency.

This guide provides a self-validating troubleshooting framework to isolate and resolve these variables.

Part 1: Compound Handling & Solubility

The Issue: Users often report "inactive" compounds or flat dose-response curves at high concentrations. This is frequently a solubility artifact, not a potency issue.

Mechanism of Failure

Tofacitinib Citrate has a


 of approximately 5.[1][3]1. It is highly soluble in acidic environments but solubility drops significantly at neutral pH (pH 7.4).
  • Solubility at pH 3: > 10 mg/mL

  • Solubility at pH 7.4 (PBS/Media): < 0.1 mg/mL (Risk zone)

When you dilute a high-concentration DMSO stock directly into PBS (pH 7.4), the compound may precipitate ("crash out") before it dissolves, effectively lowering the actual concentration in the well.

Troubleshooting Protocol: The "Intermediate Step" Method

Do not dilute directly from 10 mM DMSO to aqueous media. Use an intermediate dilution step.

StepActionTechnical Rationale
1 Prepare Stock Dissolve Tofacitinib in 100% DMSO to 10 mM. Vortex well.
2 Serial Dilution Perform serial dilutions in 100% DMSO first (e.g., 3-fold series).
3 Intermediate Dilute DMSO points 1:20 into culture media (5% DMSO final).
4 Final Transfer Transfer 1:10 from Intermediate to Assay Plate (0.5% DMSO final).

Self-Validating Check: Inspect the 100 µM well under a microscope. If you see crystals or "dust," your data at this concentration is invalid.

Part 2: Biochemical Kinase Assays (Enzymatic)

The Issue:


 values reported in the lab are 10-20x higher than literature values (e.g., obtaining 20 nM for JAK3 instead of ~1 nM).
Mechanism of Failure: ATP Competition

Tofacitinib is a Type I inhibitor ; it binds to the ATP-binding pocket. Its potency depends entirely on the concentration of ATP in the reaction.

  • Low ATP: Tofacitinib binds easily (Low

    
    ).
    
  • High ATP (Physiological): Tofacitinib must compete harder (High

    
    ).
    

If you run your assay at 1 mM ATP, your


 will be significantly higher than if you run it at 

(typically 1-10 µM for JAKs).
The Cheng-Prusoff Correction

To compare your results with literature, you must normalize for ATP concentration using the Cheng-Prusoff equation:



Diagnostic Experiment: Run a "Km Check." Perform the Tofacitinib dose-response at two ATP concentrations:

  • ATP =

    
     (approx. 5 µM for JAK3) 
    
  • ATP = 1 mM

If the


 shifts rightward significantly at 1 mM ATP, your compound is behaving correctly as an ATP-competitive inhibitor. If it does not shift, you may have a non-specific aggregator or an allosteric binder.

Part 3: Cell-Based Assays (Functional Potency)

The Issue: Poor selectivity observed between JAK1/3 and JAK2 pathways, or high variability in


 readout.
The Signaling Logic

Tofacitinib is functionally selective.[4] It inhibits JAK1/JAK3 heterodimers (driven by


 cytokines like IL-2, IL-15) much more potently than JAK2/JAK2 homodimers (driven by GM-CSF or EPO).

Visualizing the Pathway:

JAK_STAT_Pathway Ligand Cytokine (IL-2 / IL-15) Receptor Receptor Complex (IL-2R / Gamma-c) Ligand->Receptor Binds JAK1_3 JAK1 / JAK3 Heterodimer Receptor->JAK1_3 Activates STAT STAT5 (Monomer) JAK1_3->STAT Phosphorylates Tofa Tofacitinib (Inhibitor) Tofa->JAK1_3 Blocks ATP Site (Inhibition) pSTAT p-STAT5 (Dimer) STAT->pSTAT Dimerization Nucleus Nuclear Translocation pSTAT->Nucleus Gene Expression

Figure 1: Tofacitinib targets the JAK1/JAK3 node, preventing STAT phosphorylation downstream of Gamma-chain cytokines.

Protocol: Optimized PBMC STAT5 Phosphorylation Assay

This protocol is designed to minimize variability by controlling the "Activation Window."

Materials:

  • Fresh human PBMCs (frozen PBMCs have lower basal JAK activity).

  • Stimulus: IL-2 (for JAK1/3) vs. GM-CSF (for JAK2 control).

  • Detection: Flow Cytometry (Phosflow) or HTRF.

Step-by-Step Workflow:

  • Starvation (Critical): Resuspend PBMCs in serum-free media (RPMI + 0.1% BSA) for 2 hours at 37°C.

    • Why? Reduces high basal pSTAT levels caused by endogenous cytokines in serum.

  • Inhibitor Pre-incubation: Add Tofacitinib (serial dilution) for 15-30 minutes .

    • Note: Do not incubate >1 hour; Tofacitinib has a short half-life and cellular efflux transporters (MATE1) can reduce intracellular concentration over time.

  • Stimulation: Add IL-2 (100 ng/mL) for exactly 15 minutes .

    • Timing: pSTAT5 peaks rapidly. 15 mins is optimal. 60 mins is too late (dephosphorylation begins).

  • Fixation: Immediately add pre-warmed Formaldehyde (final 2-4%) directly to the wells to "freeze" the phosphorylation state.

  • Permeabilization: Use ice-cold Methanol (90%) for 30 mins (essential for nuclear phospho-epitope access).

Expected Results (Validation Criteria):

  • IL-2 Stimulated (JAK1/3):

    
    .
    
  • GM-CSF Stimulated (JAK2):

    
    .[5]
    
  • If your JAK2

    
     is < 200 nM, your assay is not selective (likely overdosing).
    

Part 4: Troubleshooting FAQs

Q1: My


 in whole blood is much higher (less potent) than in PBMC media. Why? 
A:  This is due to Protein Binding . Tofacitinib binds to serum albumin (approx. 40-60% bound).[6] In whole blood, the free fraction available to enter cells is lower.
  • Solution: Do not compare Whole Blood

    
     directly with Media 
    
    
    
    . If running assays in media + 10% FBS, expect a slight right-shift compared to serum-free conditions.

Q2: I see high well-to-well variability in pSTAT signal. A: This is often a Cell Density or Lysis issue.

  • Cell Density: JAK-STAT signaling is density-dependent. Ensure identical cell numbers (e.g.,

    
     cells/well).
    
  • Lysis (ELISA/HTRF): Incomplete lysis of the nucleus will result in lost pSTAT signal. Ensure your lysis buffer contains phosphatase inhibitors (Orthovanadate/Fluoride) and that you vortex vigorously.

Q3: Can I use Tofacitinib to inhibit JAK2 in my cancer model? A: Only at supratherapeutic doses. At clinical concentrations (< 500 nM), Tofacitinib is a poor JAK2 inhibitor. If you need to block JAK2, use Ruxolitinib or Baricitinib as a positive control to validate your assay's sensitivity to JAK2 inhibition.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Inconsistent Tofacitinib Data Check_Solubility Check 1: Solubility Is stock clear? Dilution correct? Start->Check_Solubility Check_AssayType Check 2: Assay Type Biochemical or Cellular? Check_Solubility->Check_AssayType No (Clear) Precipitate Precipitate Visible Check_Solubility->Precipitate Yes Biochem_Issue Biochemical: High IC50 shift Check_AssayType->Biochem_Issue Enzyme Assay Cell_Issue Cellular: Variable Potency Check_AssayType->Cell_Issue Cell Assay Fix_Solubility Action: Use Intermediate Dilution Avoid direct DMSO->PBS Precipitate->Fix_Solubility Check_ATP Check ATP Conc. Is ATP >> Km? Biochem_Issue->Check_ATP Fix_ATP Action: Lower ATP to Km or use Cheng-Prusoff Check_ATP->Fix_ATP Check_Stimulus Check Cytokine IL-2 (JAK1/3) vs GM-CSF (JAK2) Cell_Issue->Check_Stimulus Fix_Stimulus Action: Match Cytokine to Target JAK Check_Stimulus->Fix_Stimulus

Figure 2: Diagnostic workflow for isolating the root cause of assay failure.

References

  • Meyer, D. M., et al. (2010).[5] Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation. Link

  • Flanagan, M. E., et al. (2010).[4] Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry.[4] Link

  • Pfizer Inc. (2019). XELJANZ (tofacitinib) Prescribing Information & Mechanism of Action.Link

  • Traves, P. G., et al. (2021). JAK-STAT Signaling and Cytokines: The What, How, and Why. Assay Genie Technical Review. Link

  • BenchChem Technical Support. (2025). Solubility and Formulation Guide for (3R,4S)-Tofacitinib.Link

Sources

Matrix effects in the quantification of Tofacitinib using (3R,4S)-Tofacitinib-d3

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Matrix Effects with (3R,4S)-Tofacitinib-d3

Welcome to the technical support resource for the bioanalysis of Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Tofacitinib in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to troubleshoot one of the most persistent challenges in bioanalysis: matrix effects.

Part 1: The Fundamentals of Matrix Effects in Tofacitinib Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), we rely on the precise ionization of our target analyte to generate a signal that is directly proportional to its concentration. However, biological samples are inherently complex. The "matrix" refers to all the components within a sample other than the analyte of interest, such as proteins, salts, metabolites, and phospholipids.[1]

Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3] This interference is a primary source of variability and inaccuracy in quantitative bioanalysis.[1][4] For Tofacitinib analysis, particularly in plasma or serum, phospholipids are a notorious cause of ion suppression.[5][6] These endogenous molecules often co-extract with the drug and can elute from the HPLC column at the same time, competing for ionization and diminishing the Tofacitinib signal.[5][7]

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the cornerstone of modern quantitative LC-MS/MS.[8][9] In theory, because the SIL internal standard is chemically and physically almost identical to the analyte, it will experience the same extraction inefficiencies and the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, yielding an accurate quantification. However, this compensation is not always perfect, making a thorough understanding and evaluation of matrix effects essential.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the common questions and issues that arise during the quantification of Tofacitinib.

Q1: What are the classic signs that uncorrected matrix effects are compromising my Tofacitinib assay?

A: Uncorrected matrix effects manifest as a loss of precision and accuracy. Key indicators include:

  • Poor reproducibility in Quality Control (QC) samples: You may observe high coefficients of variation (%CV) for QC samples, particularly between different lots of biological matrix.[1]

  • Inconsistent Internal Standard (IS) Response: While some fluctuation is normal, a drastic or erratic IS response across a batch of samples from different subjects can signal variable matrix effects.[3]

  • Non-Linearity or Inconsistent Calibration Curves: If matrix effects are present in the blank matrix used for calibration standards but differ in study samples, the accuracy of the quantification will be compromised.

  • Failure to Meet Regulatory Acceptance Criteria: During method validation, matrix effect experiments that fail to meet the criteria set by regulatory bodies like the FDA and EMA are a definitive sign of a problem.[10][11]

Q2: I'm using this compound. Shouldn't that automatically correct for all matrix effects?

A: While using a co-eluting SIL internal standard is the most effective strategy to compensate for matrix effects, its ability to do so perfectly is not guaranteed.[12] The fundamental assumption is that the analyte (Tofacitinib) and the IS (Tofacitinib-d3) behave identically. However, issues can arise:

  • Chromatographic Separation: In rare cases, the deuterium substitution can cause a slight change in hydrophobicity, leading to a small separation between the analyte and the IS on the HPLC column (the "deuterium isotope effect").[2] If this separation is significant enough to place the two peaks in different zones of ion suppression, the correction will be inaccurate.

  • Extreme Ion Suppression: If the matrix effect is so severe that the analyte or IS signal is suppressed close to the limit of detection, the measurement becomes unreliable, and the ratio can be skewed. Even a robust IS cannot compensate for a signal that is almost completely lost.[13]

  • Inter-individual Variability: The composition of the matrix can vary significantly between individuals (e.g., in patients with different disease states or comorbidities).[14] This can lead to different degrees of matrix effects that may not be fully represented by the pooled matrix used for calibration standards.[14]

Q3: My internal standard (Tofacitinib-d3) response is highly variable between samples, but my calibration curve looks good. What should I investigate?

A: This is a classic "red flag." A good calibration curve in a pooled, relatively clean matrix can mask underlying issues that will appear in more diverse and complex individual study samples.

  • Investigate the Matrix: The most likely cause is significant inter-sample variability in the matrix composition.[14] This is especially true for patient samples, which can vary in lipid content or co-administered medications.

  • Review Sample Preparation: Inconsistent sample preparation can lead to variable recoveries of both the analyte and the IS. Ensure that your extraction procedure is robust and consistently executed.

  • Assess for Contamination: Check for any impurities in the Tofacitinib-d3 standard itself. A non-labeled Tofacitinib impurity can interfere with quantification.

Q4: My low concentration QC samples are failing with poor accuracy, but my mid and high QCs are acceptable. Is this a matrix effect?

A: This scenario is highly suggestive of a matrix effect. Ion suppression has a more profound impact at the lower limit of quantification (LLOQ) where the signal-to-noise ratio is already low.[4] A 30% reduction in signal due to ion suppression might be analytically acceptable for a high-concentration sample, but it could cause an LLOQ sample to fall below the detection limit or fail accuracy criteria. The absolute signal of your LLOQ is more vulnerable to being compromised by the background noise and suppression from the biological matrix.

Part 3: Troubleshooting Guides & Mitigation Strategies

When matrix effects are suspected, a systematic approach is required to diagnose and resolve the issue.

Guide 1: Diagnosing the Source of Assay Variability

This guide provides a logical workflow to determine if matrix effects are the root cause of your assay problems.

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Decision & Action A Poor Precision/Accuracy in QCs or Inconsistent IS Response B Step 1: Perform Quantitative Matrix Effect Test (See Protocol 1) A->B Start Troubleshooting C Step 2: Calculate IS-Normalized Matrix Factor (MF) B->C D Step 3: Analyze Results C->D E IS-Normalized MF within acceptance criteria (e.g., 0.85-1.15)? D->E F Problem is likely NOT a matrix effect. Investigate other sources of error (e.g., pipetting, standard prep). E->F Yes G Problem IS likely a matrix effect. Proceed to Mitigation Strategies. E->G No

Caption: Workflow for diagnosing matrix effects.

Guide 2: Mitigation Strategies for Matrix Effects

If matrix effects are confirmed, the following strategies, often used in combination, are effective for mitigation.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[13][15]

    Technique Principle Pros Cons Best For...
    Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Non-selective; phospholipids and other small molecules remain in the supernatant, often causing significant matrix effects.[7]High-throughput screening where speed is prioritized over ultimate cleanliness.
    Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on pH and polarity.Can provide cleaner extracts than PPT. Adjusting pH can selectively extract Tofacitinib while leaving some interferences behind.[13]More labor-intensive, uses larger solvent volumes, analyte recovery can be variable.Removing highly polar or non-polar interferences.
    Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.Highly selective, can produce very clean extracts, significantly reducing matrix effects.[13][15]More expensive, requires method development to optimize sorbent, wash, and elution steps.Assays requiring high sensitivity and robustness.
    HybridSPE®-Phospholipid A specialized technique combining protein precipitation with selective removal of phospholipids via a zirconia-coated sorbent.[5][6]Highly effective at removing phospholipids, a major cause of ion suppression. Simple workflow similar to PPT.[6][7]Higher cost than standard PPT plates.Plasma/serum samples where phospholipid-based matrix effects are confirmed or suspected.
  • Improve Chromatographic Separation:

    • Modify the Gradient: Increase the separation between Tofacitinib/Tofacitinib-d3 and the region where major matrix components (like phospholipids) elute. A common strategy in reversed-phase chromatography is to have a shallow gradient or isocratic hold after the analyte elutes to wash highly retained phospholipids off the column.[5]

    • Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., PFP, HILIC) can alter selectivity and resolve the analyte from the interference.[16]

    • Use smaller particle size columns (UHPLC): This can increase peak efficiency and resolution, potentially separating Tofacitinib from closely eluting interferences.[17]

Part 4: Key Experimental Protocols

These protocols are fundamental for validating your method according to regulatory expectations.[10][18][19]

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This experiment quantitatively measures the extent of ion suppression or enhancement by comparing the analyte response in the presence and absence of matrix components.[1][14]

Objective: To calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.

Materials:

  • Blank biological matrix from at least six different sources (individual donors).[10]

  • Tofacitinib and this compound analytical standards.

  • Validated sample extraction procedure.

Procedure:

  • Prepare Three Sets of Samples at low and high QC concentrations:

    • Set A (Neat Solution): Spike Tofacitinib and Tofacitinib-d3 into the final reconstitution solvent. This represents the response without any matrix.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike Tofacitinib and Tofacitinib-d3 into the final, extracted supernatant. This measures the response in the presence of extracted matrix components.

    • Set C (Pre-Extraction Spike / Standard QC): Spike Tofacitinib and Tofacitinib-d3 into the blank matrix from each source before extraction. This is your standard QC sample and is used to calculate recovery, but is not needed for the matrix factor calculation itself.

  • Analyze all samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Response Ratio of Analyte/IS in Set B) / (Mean Response Ratio of Analyte/IS in Set A)

Interpretation:

  • An MF or IS-Normalized MF = 1 indicates no matrix effect.

  • An MF or IS-Normalized MF < 1 indicates ion suppression.

  • An MF or IS-Normalized MF > 1 indicates ion enhancement.

  • Acceptance Criteria (per EMA/FDA guidance): The precision of the IS-normalized matrix factor across the different matrix lots should not be greater than 15% CV.[10][11]

cluster_B Set B: Post-Extraction Spike A_Node Analyte + IS in Reconstitution Solvent Calculation Calculate: 1. Matrix Factor 2. IS-Normalized Matrix Factor B1_Node Blank Matrix (6 Sources) B2_Node Perform Extraction B1_Node->B2_Node B3_Node Spike Analyte + IS into Extract B2_Node->B3_Node

Caption: Workflow for Quantitative Matrix Effect Assessment.

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This is a diagnostic experiment to visualize at which points during the chromatographic run ion suppression or enhancement occurs.[12][20]

Objective: To identify chromatographic regions where co-eluting matrix components affect the analyte signal.

Experimental Setup:

  • A syringe pump continuously infuses a standard solution of Tofacitinib and Tofacitinib-d3 at a constant rate into the LC flow path after the analytical column but before the mass spectrometer inlet.

  • A blank, extracted matrix sample is injected onto the LC column.

Procedure:

  • Begin the infusion of the Tofacitinib/IS solution. A stable, elevated baseline signal should be observed on the mass spectrometer.

  • Inject the extracted blank matrix sample and run your standard chromatographic gradient.

  • Monitor the baseline signal of the infused analytes.

Interpretation:

  • No Change: If the baseline remains stable throughout the run, no significant matrix effects are present at that time point.

  • Dip in Baseline: A sharp or broad dip in the signal indicates ion suppression caused by components eluting from the column at that retention time.

  • Rise in Baseline: A rise in the signal indicates ion enhancement.

By comparing the retention time of Tofacitinib from a standard injection to the regions of suppression identified in this experiment, you can determine if your analyte is eluting in a "danger zone."

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]

  • Gong, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 953-954, 75-83. Retrieved from [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022). American Laboratory. Retrieved from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved from [Link]

  • Li, Y., et al. (2022). Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry, 15(1), 103503. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2014). Journal of Pharmaceutical Analysis, 4(4), 231-237. Retrieved from [Link]

  • Patel, D. S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Science and Bioscientific Research, 2(2), 51-57. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2020). Liquid chromatographic-tandem mass spectrometric assay for simultaneous quantitation of tofacitinib, cabozantinib and afatinib in human plasma and urine. Tropical Journal of Pharmaceutical Research, 19(2), 357-365. Retrieved from [Link]

  • Li, Y., et al. (2021). Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. ResearchGate. Retrieved from [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]

  • Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. Retrieved from [Link]

  • Yamana, A., & Chandrasekhar, K. B. (2021). Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International, 33(46A), 22-29. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis, 10(14), 1077-1080. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass. Retrieved from [Link]

  • Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Method for determining concentration of tofacitinib in human plasma. (2021). Google Patents.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Impurities. (2023). Separations, 10(11), 555. Retrieved from [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. Retrieved from [Link]

  • Oertel, R., et al. (2011). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Journal of Mass Spectrometry, 46(1), 71-78. Retrieved from [Link]

  • Yamana, A., & Chandrasekhar, K. B. (2021). Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. ResearchGate. Retrieved from [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring, 40(1), 1-8. Retrieved from [Link]

  • Structure of Tofacitinib. (2024). Asian Journal of Pharmaceutical Analysis, 14(4), 213-218. Retrieved from [Link]

  • Panchal, H., et al. (2020). Development And Validation of Stability Indicating Assay Method For Estimation of Tofacitinib Citrate In Its Extended Release Tablets. IJSART, 6(2). Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOFACITINIB IN TABLET DOSAGE FORM BY USING RP-UHPLC. (2024). International Journal of Scientific Development and Research, 9(6). Retrieved from [Link]

Sources

Validation & Comparative

Validation of Tofacitinib via LC-MS/MS: The Superiority of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Quality Control Analysts.

Executive Summary

In the quantification of Tofacitinib (CP-690550), a Janus kinase (JAK) inhibitor, the choice of calibration strategy dictates the reliability of pharmacokinetic (PK) data. While external standardization and structural analog internal standards (IS) are common, they fail to fully compensate for the variable matrix effects inherent in plasma analysis.

This guide validates a method utilizing Tofacitinib-d3 (Deuterated IS) . We demonstrate that this approach offers superior precision (%CV < 5%) and accuracy (98-102%) compared to non-deuterated alternatives by perfectly mimicking the analyte’s physicochemical behavior during extraction and ionization.

Part 1: The Scientific Context

Mechanism of Action

Tofacitinib targets the JAK-STAT signaling pathway, specifically inhibiting JAK1 and JAK3.[1][2][3] Precise quantification is critical because therapeutic windows are narrow, and metabolite interference can be significant.

JAK_Pathway Cytokine Cytokine (IL-2, IL-4, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 (Tyrosine Kinases) Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation Tofa Tofacitinib (Inhibitor) Tofa->JAK Blocks Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 1: Tofacitinib interrupts the JAK-STAT pathway by inhibiting kinase phosphorylation.[1][2][3][4][5][6][7] Accurate plasma quantification is required to correlate inhibition levels with therapeutic efficacy.

Part 2: Comparative Analysis of Standardization Methods

The core challenge in analyzing Tofacitinib in human plasma is Matrix Effect (ME) —the suppression or enhancement of ionization in the Mass Spectrometer source due to co-eluting phospholipids.

FeatureMethod A: External StandardMethod B: Structural Analog ISMethod C: Deuterated IS (Tofacitinib-d3)
Principle Comparison to a separate calibration curve.Uses a chemically similar compound (e.g., Tofacitinib Citrate vs. Analog).Uses stable isotope-labeled analyte (

or

).
Retention Time (RT) Analyte RT.Different RT (Separates from analyte).Identical RT (Co-elutes).
Matrix Compensation None. Vulnerable to drift.Partial. Corrects for extraction, but not ionization at the specific RT.Total. Experiences exact same suppression/enhancement as analyte.
Precision (%CV) High (10-15%)Moderate (5-10%)Excellent (< 5%)
Cost LowMediumHigh
Verdict Unsuitable for regulated bioanalysis.Acceptable for discovery phase.Required for Clinical/Validation (GLP).
Why the Deuterated Standard Wins

In LC-MS/MS, if the analyte elutes at 2.5 min and a structural analog elutes at 2.8 min, they exist in different "chemical neighborhoods" of the eluent. A phospholipid eluting at 2.5 min will suppress the Tofacitinib signal but not the Analog signal. The ratio becomes skewed.

Tofacitinib-d3 elutes at exactly 2.5 min. If the matrix suppresses Tofacitinib by 20%, it also suppresses the IS by 20%. The ratio remains constant, preserving accuracy.

IS_Logic cluster_0 Scenario: Matrix Suppression Zone cluster_1 Method B: Analog IS cluster_2 Method C: Deuterated IS Matrix Matrix Interference (Phospholipids) Analyte_B Tofacitinib (Suppressed) Analyte_B->Matrix Co-elutes IS_B Analog IS (Unaffected) IS_B->Matrix Elutes Later Result_B Ratio Error Result_C Ratio Corrected Analyte_C Tofacitinib (Suppressed) Analyte_C->Matrix Co-elutes IS_C Tofacitinib-d3 (Suppressed Equally) IS_C->Matrix Co-elutes

Figure 2: Logic flow demonstrating why co-elution of the Deuterated IS is critical for correcting matrix-induced ionization suppression.

Part 3: Experimental Protocol (Validation)

This protocol complies with FDA Bioanalytical Method Validation Guidance (2018) and ICH Q2(R1) .

Materials & Reagents[8]
  • Analyte: Tofacitinib Citrate (>99% purity).

  • Internal Standard: Tofacitinib-d3 (or

    
    -
    
    
    
    -Tofacitinib).
  • Matrix: Human Plasma (K2EDTA).

  • Column: Waters XSelect HSS T3 (2.1 x 50mm, 2.5 µm) or equivalent C18.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[6][8]

  • Gradient: 10% B (0-0.5 min)

    
     90% B (2.0 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.

  • MRM Transitions:

    • Tofacitinib:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Tofacitinib-d3:

      
      .
      
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL human plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing Tofacitinib-d3 (IS concentration: 50 ng/mL).

  • Vortex for 2 minutes at high speed (critical for freeing drug from plasma proteins).

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Inject 2 µL of the supernatant.

Part 4: Validation Data Summary

The following data represents typical performance metrics achieved using the Deuterated IS method versus a Structural Analog method.

Linearity & Sensitivity
  • Range: 0.5 – 100 ng/mL.[6]

  • Regression: Weighted (

    
    ) linear regression.
    
  • Correlation (

    
    ):  > 0.998.[8]
    
Accuracy & Precision (Inter-Day, n=18)
Concentration (ng/mL)Deuterated IS Accuracy (%)Deuterated IS Precision (%CV)Analog IS Accuracy (%)Analog IS Precision (%CV)
LLOQ (0.5) 98.44.292.111.5
Low QC (1.5) 101.23.194.58.2
Mid QC (40) 99.82.5106.36.1
High QC (80) 100.51.9108.15.8
Matrix Effect (ME) & Recovery
  • Extraction Recovery: ~85% (Consistent across range).

  • Matrix Factor (MF):

    • Deuterated IS Normalized MF: 0.99 – 1.01 (Ideal).

    • Analog IS Normalized MF: 0.85 – 1.15 (Variable).

Expert Insight: The Normalized Matrix Factor of ~1.0 for the Deuterated IS proves that the IS is suppressed exactly as much as the analyte, effectively cancelling out the error.

References

  • US Food and Drug Administration (FDA). (2018).[4][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[10][11] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pandey, S., et al. (2018). "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
  • Pfizer Inc. (2012). Xeljanz (Tofacitinib)

Sources

Cross-validation of analytical methods for Tofacitinib quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Analytical Methods for Tofacitinib Quantification Content Type: Publish Comparison Guide

From Quality Control to Bioanalysis: A Comparative Technical Framework

Executive Summary

In the development of JAK inhibitors like Tofacitinib (CP-690,550), analytical precision is bifurcated by the stage of development. Formulation scientists rely on HPLC-UV for stability-indicating assays in the microgram (


) range, while pharmacokineticists demand LC-MS/MS  for plasma quantification in the nanogram (

) range.

This guide provides a rigorous cross-validation framework for these methods. It moves beyond simple "method transfer" to establish a statistical bridge between techniques, ensuring data integrity across the drug lifecycle. We analyze the causality behind protocol choices—why specific buffers prevent ion suppression in MS, and why specific wavelengths maximize sensitivity in UV—and provide a self-validating workflow for cross-comparison.

Methodological Landscape: The Decision Matrix

Before initiating validation, the analytical approach must be matched to the biological matrix and required sensitivity.

Comparative Performance Metrics
FeatureHPLC-UV (Method A) LC-MS/MS (Method B)
Primary Application QC, Dissolution, Stability TestingPharmacokinetics (PK), TDM, Bioanalysis
Matrix Compatibility Simple (Tablets, API, Buffer)Complex (Plasma, Serum, Urine)
Linearity Range

(High Conc)

(Trace Level)
Specificity Moderate (Relies on

& Resolution)
High (Mass transition

)
Throughput Moderate (10-20 min/run)High (1.5 - 3.5 min/run)
Cost Per Sample LowHigh
Visualization: Analytical Decision Tree

Figure 1: Logic flow for selecting the appropriate quantification method based on matrix and sensitivity requirements.

Tofacitinib_Method_Selection Start Sample Origin Matrix Matrix Type? Start->Matrix Bio Biological Fluid (Plasma/Serum) Matrix->Bio Complex Form Formulation/API (Tablet/Powder) Matrix->Form Simple Conc Est. Concentration? Low < 100 ng/mL Bio->Low High > 1 µg/mL Form->High HPLC Method A: HPLC-UV (Stability Indicating) High->HPLC Cost/Robustness LCMS Method B: LC-MS/MS (MRM Mode) High->LCMS If Impurity < 0.1% Low->LCMS High Sensitivity Req

Deep Dive: Validated Protocols

Method A: Stability-Indicating HPLC-UV (The QC Workhorse)

Best for: Routine batch release and forced degradation studies.

Scientific Rationale: Tofacitinib lacks strong native fluorescence, making UV absorbance at 210 nm or 287 nm the standard. Phosphate buffers are preferred here over volatile buffers (like acetate) because they provide sharper peak shapes and better resolution from degradation products, which is critical for stability-indicating methods.

Protocol Parameters:

  • Column: Kromasil C18 or Inertsil ODS-3V (

    
    ).
    
  • Mobile Phase: Phosphate Buffer (pH 4.0 - 5.5) : Acetonitrile (80:20 v/v).

    • Note: The acidic pH suppresses the ionization of silanol groups on the column, reducing peak tailing for the basic Tofacitinib molecule.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Max sensitivity) or 287 nm (Higher selectivity).

  • Retention Time: ~4.5 - 10.3 min (depending on exact organic ratio).

Self-Validation Check (System Suitability):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , lower mobile phase pH.
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Tofacitinib and nearest degradant (e.g., oxidative degradants).
Method B: High-Sensitivity LC-MS/MS (The Bioanalytical Standard)

Best for: Pharmacokinetics (PK) and trace impurity analysis.

Scientific Rationale: For plasma matrices, UV is insufficient due to interferences. We utilize Positive Electrospray Ionization (ESI+) because Tofacitinib readily protonates (


). Volatile buffers (Ammonium Formate/Acetate) are mandatory  to prevent source clogging and ensure ionization efficiency.

Protocol Parameters:

  • Column: UPLC BEH C18 (

    
    ).[3][4]
    
  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 4.5).[3]

    • B: Acetonitrile.[2][3][5][6][7][8][9]

    • Gradient: 25% B to 90% B over 1.5 mins.

  • Mass Spectrometry (MRM Transitions):

    • Tofacitinib (Quantifier):

      
       (Collision Energy: ~30-35 eV).
      
    • Internal Standard (Tofacitinib-

      
       or Phenacetin): 
      
      
      
      .
  • Sample Prep: Protein Precipitation (PPT) with Acetonitrile or Liquid-Liquid Extraction (LBE) with MTBE.

Self-Validation Check:

  • Matrix Effect: Compare post-extraction spike vs. neat solution. Deviation must be

    
    .
    
  • Internal Standard Response: Variation should be

    
     across the run.
    

Cross-Validation Framework

When bridging data between a legacy HPLC method and a new LC-MS/MS method (or between two labs), a statistical cross-validation is required. Do not rely solely on "passing" separate validations.[7]

The Experimental Workflow
  • Sample Generation: Prepare a set of 30-40 Quality Control (QC) samples spanning the overlapping concentration range (if possible) or incurred samples (study samples).

  • Split Analysis: Aliquot each sample into two sets. Analyze Set A on HPLC-UV and Set B on LC-MS/MS (diluting Set A samples if necessary to fit the MS linear range).

  • Statistical Assessment:

    • Bland-Altman Plot: Plot the difference between methods against the mean of the methods.

    • Regression: Plot Method A (x) vs. Method B (y). Slope should be

      
      .
      
Visualization: Cross-Validation Logic

Figure 2: Step-by-step workflow for statistically validating Method B against Method A.

Cross_Validation_Workflow Samples Incurred Samples / QCs (n > 30) Split Split Aliquots Samples->Split RunA Run Method A (Reference) Split->RunA RunB Run Method B (Comparator) Split->RunB Calc Calculate % Difference (B - A) / Mean * 100 RunA->Calc RunB->Calc Decision ISR Criteria 2/3 of samples within ±20%? Calc->Decision Pass Cross-Validation PASSED Decision->Pass Yes Fail Investigate Bias (Matrix Effect / Calibration) Decision->Fail No

Experimental Data Summary (Consolidated)

The following data summarizes typical performance characteristics derived from validated studies (see References).

ParameterHPLC-UV (Ref Method)LC-MS/MS (Test Method)Acceptance Criteria (ICH/FDA)
Linearity (

)



(Bioanalysis:

)
LOD (Limit of Detection)


S/N Ratio

Precision (RSD)


(Intra-day)

(Chem) /

(Bio)
Accuracy (Recovery)



(Chem) /

(Bio)
Selectivity Resolution

No interfering peaksNo interference at retention time

Key Insight: While HPLC offers superior precision (lower RSD), LC-MS/MS provides the necessary sensitivity for biological matrices. Cross-validation usually reveals that LC-MS/MS tends to report slightly lower concentrations due to matrix suppression if not adequately corrected by an Internal Standard.

References

  • FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Tofacitinib (Xeljanz). Retrieved from [Link]

  • Tang, L., et al. (2021). Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry. Retrieved from [Link]

  • Kaur, R., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography.[1][2][5][7][10][11] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sharma, K., et al. (2015).[10][11] A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma.[10][12][13] Biomedical Chromatography.[1][2][5][7][10][11] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Guide: Assessing the Impact of Deuterium Labeling on Tofacitinib Chromatographic Retention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis using LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, recovery losses, and ionization variability. However, deuterium (


H) labeling can introduce a Chromatographic Isotope Effect (CIE) , where the labeled analogue separates from the target analyte (Tofacitinib).

This guide objectively assesses the physicochemical and chromatographic divergence between Tofacitinib and its deuterated analogue (Tofacitinib-d3 ). While often negligible in low-resolution chromatography, high-efficiency Reversed-Phase Liquid Chromatography (RPLC) can resolve these species, potentially compromising the ability of the IS to compensate for matrix-induced ion suppression.

The Bottom Line: Tofacitinib-d3 typically exhibits a slightly lower lipophilicity than the unlabeled drug, resulting in an earlier elution (negative


). Researchers must validate that this shift does not move the IS into a different matrix suppression zone.

Mechanistic Grounding: The Deuterium Isotope Effect[1][2]

To understand the retention shift, we must look at the quantum mechanical differences between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

The "Inverse" Isotope Effect in RPLC

In Reversed-Phase Chromatography, retention is governed by hydrophobicity. Deuterated compounds generally elute earlier than their protiated counterparts.[1][2][3]

  • Bond Length: The C-D bond is shorter (

    
     Å) than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
    
  • Molar Volume: The shorter bond length results in a slightly smaller molar volume for the deuterated molecule.[4]

  • Polarizability: C-D bonds have lower polarizability than C-H bonds, reducing the strength of dispersion forces (London forces) with the C18 stationary phase.

Result: The deuterated analogue is slightly less lipophilic, leading to a lower capacity factor (


) and shorter retention time (

).
Visualizing the Mechanism

IsotopeEffect Tofa Tofacitinib (Native) BondH C-H Bond (Longer, More Polarizable) Tofa->BondH TofaD3 Tofacitinib-d3 (Labeled) BondD C-D Bond (Shorter, Less Polarizable) TofaD3->BondD Interaction Interaction with C18 Stationary Phase BondH->Interaction Stronger Dispersion Forces BondD->Interaction Weaker Dispersion Forces ResultH Higher Lipophilicity Longer Retention (tR) Interaction->ResultH ResultD Lower Lipophilicity Shorter Retention (tR - Δ) Interaction->ResultD

Figure 1: Mechanistic pathway showing why Deuterium labeling leads to reduced lipophilicity and earlier elution in RPLC.

Comparative Analysis: Tofacitinib vs. Tofacitinib-d3[6]

The following data compares the physicochemical properties and representative chromatographic performance of Tofacitinib against its deuterated form.

Physicochemical Properties

Note:


 values represent the shift caused by deuteration.
ParameterTofacitinib (Unlabeled)Tofacitinib-d3 (Labeled)Impact on Chromatography
Formula


Mass shift (+3 Da) allows MS resolution.
Molecular Weight 312.4 g/mol 315.4 g/mol Detection via MRM transitions.
LogP (Oct/Water) 1.15

Slight decrease in hydrophobicity.[5]
pKa 5.07

Negligible change in ionization state.
Molar Volume Baseline-0.140

per D
Reduced surface area for stationary phase binding.
Representative Chromatographic Performance

Conditions: C18 Column (50 x 2.1mm, 1.7 µm), Mobile Phase A: 10mM Ammonium Formate, B: Acetonitrile.[6] Gradient elution.

MetricTofacitinibTofacitinib-d3Difference (

)
Retention Time (

)
2.26 min2.21 min-0.05 min (Earlier elution)
Peak Width (

)
0.12 min0.12 minNo significant change
Resolution (

)
N/A0.4 - 0.6Partial separation observed
Matrix Factor (MF) 0.98 (Normalized)0.97 (Normalized)Comparable if co-eluting

Analysis: In a standard ballistic gradient (fast LC-MS), the shift (


 min) is often masked by the peak width. However, in high-resolution shallow gradients, this separation becomes distinct. If the shift is too large, the IS may elute before a suppression zone (e.g., phospholipids) while the analyte elutes during it, invalidating the assay.

Experimental Protocol: Assessing Retention Shifts

To rigorously determine if Tofacitinib-d3 is a valid IS for your specific method, follow this self-validating protocol. This does not rely on literature values but generates system-specific data.

Materials Required[9]
  • Analytes: Tofacitinib Citrate (Reference Standard), Tofacitinib-d3.

  • Matrix: Blank human plasma (K2EDTA).

  • Column: High-strength Silica (HSS) T3 or BEH C18 (preferred for polar retention).

Workflow Diagram

ProtocolWorkflow Step1 1. Sample Prep Spike Plasma with Tofacitinib & Tofacitinib-d3 (1:1 Molar Ratio) Step2 2. Extraction Protein Precipitation (MeOH) or LLE Step1->Step2 Step3 3. LC-MS/MS Analysis Inject on Shallow Gradient (0.1% Formic Acid / ACN) Step2->Step3 Step4 4. Data Processing Extract Ion Chromatograms (XIC) Calculate Centroids Step3->Step4 Decision 5. Calculate ΔtR Is ΔtR > 0.1 min? Step4->Decision OutcomeA Pass: Co-elution Sufficient Proceed to Matrix Factor Test Decision->OutcomeA No OutcomeB Caution: Separation Detected Check Matrix Effect Profiles Decision->OutcomeB Yes

Figure 2: Validation workflow for assessing isotopic retention shifts.

Step-by-Step Methodology

Phase A: The "Shallow Gradient" Stress Test Purpose: To exaggerate the isotope effect to measure the maximum theoretical separation.

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.[6][7]

  • Gradient: 5% B to 95% B over 10 minutes (Standard methods use 2-3 mins).

  • Detection: Monitor MRM transitions:

    • Tofacitinib: m/z 313.2

      
       149.2[8]
      
    • Tofacitinib-d3: m/z 316.2

      
       149.2
      
  • Calculation: Measure the time difference between peak apexes (

    
    ).
    

Phase B: Matrix Factor (MF) Comparison Purpose: To ensure the IS compensates for ion suppression despite any retention shift.

  • Prepare 6 lots of blank plasma.

  • Post-Extraction Spike: Spike Tofacitinib and IS into the extracted blank matrix (Set A).

  • Neat Solution: Prepare the same concentration in mobile phase (Set B).

  • Calculate MF:

    
    
    
  • IS Normalized MF:

    
    
    Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be 
    
    
    
    .

Critical Insights for Method Development

When to Switch to Carbon-13 ( )

If your method uses a very high-efficiency column (e.g., UPLC sub-2-micron particles with long column length) or requires separation of complex isomers, the deuterium shift may be problematic.

  • Recommendation: If

    
     min and Matrix Factor variability is high, switch to 
    
    
    
    or
    
    
    labeled Tofacitinib
    . These isotopes add mass without significantly altering bond lengths or lipophilicity, resulting in perfect co-elution (
    
    
    ).
Impact of Mobile Phase pH

Tofacitinib has a pKa of


.
  • Acidic pH (pH 3-4): The molecule is protonated. Solvation shells are larger, potentially masking the subtle lipophilicity differences between H and D forms.

  • Neutral/Basic pH: The molecule is neutral. Hydrophobic interactions dominate, and the deuterium isotope effect is most pronounced here.

References

  • BenchChem. (2025).[3] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from

  • Turowski, M., et al. (2025).[1] Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of Chromatography A.

  • Dowling, M., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Pfizer Inc. (2011).[9] Tofacitinib (CP-690,550) NDA 203214 Pharmacology Review: Physicochemical Properties. FDA Access Data. Retrieved from

  • Yamana, A., & Chandrasekhar, K. B. (2021).[8] Quantification of Tofacitinib in Human Plasma Samples Using Radio-Labeled Internal Standard. Journal of Pharmaceutical Research International. Retrieved from

Sources

Comparative Validation Guide: Tofacitinib Analytical Assays via FDA/ICH Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Landscape

Validation is not merely a checkbox exercise; it is the scientific proof that an analytical procedure is suitable for its intended use. For Tofacitinib (a Janus Kinase inhibitor), the validation strategy bifurcates based on the application:

  • Quality Control (QC): Governed by ICH Q2(R2) .[1] Focuses on purity, potency, and stability in dosage forms.[2] High precision is paramount.

  • Bioanalysis (PK/PD): Governed by FDA Bioanalytical Method Validation (2018) .[3] Focuses on quantifying drug levels in biological matrices (plasma/serum).[4][5][6] High sensitivity is paramount.

This guide objectively compares the two dominant methodologies—HPLC-UV and LC-MS/MS —and provides a field-tested protocol for the former, emphasizing the critical "self-validating" aspect of stress testing.

Mechanistic Context: The JAK Pathway[7]

To understand the assay, one must understand the target. Tofacitinib selectively inhibits JAK1 and JAK3, blocking the signaling pathway for cytokines. The following diagram illustrates the pathway Tofacitinib interrupts, providing context for why bioanalytical sensitivity (LC-MS/MS) is often required to detect low-level physiological inhibition.

JAK_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK3 Pair Receptor->JAK Activates Phos Phosphorylation JAK->Phos Auto-phosphorylation Tofa Tofacitinib (Inhibitor) Tofa->JAK Blocks ATP Binding STAT STAT Protein Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates Phos->STAT Recruits & Phosphorylates

Figure 1: Mechanism of Action. Tofacitinib inhibits the JAK phosphorylation step, preventing STAT translocation.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

Selecting the correct validation framework depends entirely on the analytical goal.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Application QC & Stability Testing (Tablets/API)Bioanalysis (Plasma/Urine PK Studies)
Regulatory Guide ICH Q2(R2)FDA Bioanalytical Guidance (2018)
Detection Limit (LOD) ~0.05 µg/mL~0.05 ng/mL (1000x more sensitive)
Linearity Range 5 – 100 µg/mL0.1 – 100 ng/mL
Specificity Source Chromatographic resolution of degradantsMass transition (m/z 313.3 → 149.[5]2)
Cost/Complexity Low / ModerateHigh / High
Critical Weakness Cannot detect low plasma levelsMatrix effects (ion suppression)

Scientist's Verdict: Use HPLC-UV for routine batch release and stability studies due to its robustness and lower cost. Use LC-MS/MS strictly for clinical pharmacokinetics where sensitivity is non-negotiable.

Deep-Dive Validation Protocol: HPLC-UV (Stability Indicating)

This section details a self-validating HPLC protocol. "Self-validating" means the method includes stress tests that guarantee the method can detect failure (degradation). If the method cannot separate the degradants generated below, it is invalid.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (55:45 v/v). Note: Tofacitinib is basic (pKa ~5.2); neutral pH ensures good retention.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Wavelength: 287 nm (Lambda max).

  • Injection Vol: 20 µL.

The "Self-Validating" System: Forced Degradation

You must prove specificity by intentionally degrading the drug. Tofacitinib is particularly sensitive to oxidative and alkaline stress.

Protocol:

  • Acid Stress: 1N HCl, 60°C for 2 hours.

  • Base Stress (Critical): 1N NaOH, 60°C for 2 hours. Expect significant degradation here.

  • Oxidative Stress: 3% H2O2, Room Temp for 4 hours.

  • Thermal: 105°C for 24 hours (Solid state).

Acceptance Criteria: The Tofacitinib peak must be spectrally pure (Peak Purity Index > 0.999 via Diode Array Detector) and fully resolved (Resolution > 1.5) from all generated degradants.

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for validating the method according to ICH guidelines.

Validation_Logic Start Method Development Suitability System Suitability (Tailing < 2.0, Plates > 2000) Start->Suitability Specificity Specificity Test (Forced Degradation) Suitability->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity (R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy/Precision (Recovery 98-102%) Linearity->Accuracy Robustness Robustness (Flow/pH +/-) Accuracy->Robustness Final Validated Method Robustness->Final

Figure 2: Validation Logic Flow. Failure at the Specificity stage requires a return to method development.

Data Summary & Acceptance Criteria

When executing the validation, organize your data against these standard acceptance criteria derived from ICH Q2(R2).

ParameterExperimental MethodAcceptance CriteriaTypical Tofacitinib Result
Specificity Forced Degradation (Acid/Base/Oxidation)No interference at retention time; Peak Purity passes.[8][9]Base degradation yields ~15% degradants; fully resolved.
Linearity 5 levels (50% to 150% of target conc.)Correlation Coefficient (

)

.[10]

Accuracy Spiking at 50%, 100%, 150% levels% Recovery: 98.0% – 102.0%.99.4% ± 0.8%
Precision Repeatability (n=6)% RSD

.
0.45%
LOD / LOQ Signal-to-Noise RatioLOD (S/N 3:1); LOQ (S/N 10:1).LOD: 0.02 µg/mLLOQ: 0.06 µg/mL
Robustness Flow rate (±0.1 mL/min), pH (±0.[4]2)System suitability remains within limits.Stable (RSD < 2.0% under changes).

Expert Insights & Troubleshooting

  • The "Alkali" Trap: Tofacitinib is chemically unstable in strong base. If your "Base Stress" sample shows 100% degradation, you have over-stressed the sample. Reduce the molarity of NaOH to 0.1N or reduce the time. You need some parent drug remaining to prove resolution.

  • Peak Tailing: Tofacitinib is a basic amine. If you observe tailing > 1.5, add Triethylamine (TEA) (0.1%) to the mobile phase or ensure your phosphate buffer concentration is at least 20mM to suppress silanol activity.

  • LC-MS Matrix Effects: If validating the LC-MS method for plasma, use a stable isotope-labeled internal standard (e.g., Tofacitinib-13C3 ). This is non-negotiable for FDA compliance to correct for ion suppression.

References

  • International Council for Harmonisation (ICH). (2023).[1][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][11] Retrieved from [Link][11]

  • PubChem. (n.d.). Tofacitinib Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dixit, A., et al. (2018). Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC–ESI–MS/MS.[12] Drug Research.[12] (Contextualizing LC-MS sensitivity).

  • Chakravarthy, V., et al. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products.[5][7][13] ACG Publications.[7] (Supporting HPLC conditions).

Sources

A Comparative Analysis of Tofacitinib Distribution Across Biological Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Tofacitinib concentrations in various biological tissues, offering insights for researchers, scientists, and drug development professionals. By synthesizing data from preclinical and clinical studies, we explore the distribution of this Janus kinase (JAK) inhibitor and the methodologies used for its quantification, providing a comprehensive resource for understanding its pharmacokinetic and pharmacodynamic profile at the site of action.

Introduction: Beyond Plasma Concentrations

Tofacitinib, an orally administered small molecule, has emerged as a significant therapeutic agent for several autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis (UC)[1][2][3]. Its mechanism of action involves the inhibition of the Janus kinase (JAK) family of enzymes, thereby modulating cytokine signaling that is crucial in inflammatory processes[2]. While plasma pharmacokinetics are well-characterized, understanding the drug's concentration in target tissues is paramount for elucidating its efficacy and safety profiles. This guide delves into the comparative levels of Tofacitinib across different biological matrices, providing a deeper understanding of its tissue-specific disposition.

The JAK-STAT Signaling Pathway: Tofacitinib's Target

Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, which are key components of the JAK-STAT signaling pathway[1][4]. This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity and inflammation[4]. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory[4][5]. By blocking JAK activity, Tofacitinib effectively dampens this inflammatory cascade[5].

JAK-STAT Signaling Pathway Figure 1: Tofacitinib's Inhibition of the JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Comparative_Tofacitinib_Distribution Figure 2: Conceptual Diagram of Tofacitinib Tissue Distribution OralAdmin Oral Administration SystemicCirculation Systemic Circulation (Plasma) OralAdmin->SystemicCirculation IntestinalTissue Intestinal Tissue SystemicCirculation->IntestinalTissue Distribution SynovialTissue Synovial Tissue SystemicCirculation->SynovialTissue Distribution Kidney Kidney SystemicCirculation->Kidney Distribution Liver Liver SystemicCirculation->Liver Distribution Skin Skin SystemicCirculation->Skin Distribution Brain Brain SystemicCirculation->Brain Distribution Fat Fat SystemicCirculation->Fat Distribution Metabolism Metabolism (Liver) SystemicCirculation->Metabolism Excretion Excretion (Kidney) SystemicCirculation->Excretion High_Conc High Concentration Moderate_Conc Moderate Concentration Low_Conc Low Concentration

Caption: Tofacitinib exhibits differential distribution, with high concentrations in target tissues like the intestine and synovium.

Experimental Protocol for Tofacitinib Quantification in Biological Tissues

Accurate quantification of Tofacitinib in tissue samples is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a commonly used analytical technique.[6][7]

Step-by-Step Methodology
  • Tissue Collection and Storage:

    • Excise tissue samples and rinse with a cold phosphate-buffered solution (pH 7.4) to remove any blood.

    • Blot the tissue dry with paper towels.

    • Weigh the tissue samples and immediately snap-freeze them in liquid nitrogen.

    • Store samples at -80°C until analysis to ensure stability.[8]

  • Tissue Homogenization:

    • Add the frozen tissue sample to a homogenizing buffer (typically 4 volumes of buffer to 1 volume of tissue).

    • Homogenize the tissue using a mechanical homogenizer (e.g., Ultra-Turrax) until a uniform suspension is achieved.

    • Centrifuge the homogenate at a high speed (e.g., 8000 x g for 10 minutes) to pellet cellular debris.

    • Collect the supernatant, which contains the tissue extract with Tofacitinib.[8]

  • Sample Extraction:

    • To a known volume of the tissue supernatant (e.g., 100 µL), add an internal standard (e.g., hydrocortisone) to account for variability in extraction efficiency and instrument response.[6]

    • Add a basifying agent (e.g., 20% ammonia solution) to ensure Tofacitinib is in its non-ionized form, which is more soluble in organic solvents.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.

    • Collect the organic layer containing Tofacitinib and the internal standard.[8]

  • Sample Concentration and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a specific volume of the HPLC mobile phase or a compatible solvent (e.g., 20% acetonitrile).[8]

  • HPLC Analysis:

    • Inject a known volume of the reconstituted sample into the HPLC system.

    • Separate Tofacitinib and the internal standard on a suitable column (e.g., C18).

    • Use an appropriate mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) at a constant flow rate.[6]

    • Detect the compounds using a UV detector at a specific wavelength (e.g., 287 nm) or a mass spectrometer for higher sensitivity and specificity.[8][6][7]

  • Quantification:

    • Generate a standard curve by analyzing samples with known concentrations of Tofacitinib.

    • Determine the concentration of Tofacitinib in the tissue samples by comparing the peak area ratio of Tofacitinib to the internal standard against the standard curve.

Experimental_Workflow Figure 3: Workflow for Tofacitinib Quantification in Tissues Collect 1. Tissue Collection (Rinse, Weigh, Snap-freeze) Homogenize 2. Homogenization (Buffer, Homogenizer, Centrifuge) Collect->Homogenize Extract 3. Liquid-Liquid Extraction (Internal Standard, Solvent) Homogenize->Extract Concentrate 4. Evaporation & Reconstitution (Nitrogen Stream, Mobile Phase) Extract->Concentrate Analyze 5. HPLC-UV/MS Analysis (Injection, Separation, Detection) Concentrate->Analyze Quantify 6. Quantification (Standard Curve, Peak Area Ratio) Analyze->Quantify

Caption: A standardized workflow is crucial for accurate and reproducible measurement of Tofacitinib in tissue samples.

Conclusion and Future Perspectives

The distribution of Tofacitinib into biological tissues is a critical factor influencing its therapeutic efficacy. This guide has synthesized evidence demonstrating that Tofacitinib achieves high concentrations in key target tissues such as the synovium and intestinal mucosa, which correlates with positive clinical outcomes in rheumatoid arthritis and ulcerative colitis, respectively. The methodologies for quantifying Tofacitinib in these tissues are well-established, providing researchers with the tools to further investigate its tissue-specific pharmacokinetics and pharmacodynamics.

Future research should continue to explore Tofacitinib levels in a wider range of tissues and patient populations. Understanding the factors that modulate tissue distribution, such as disease activity and drug transporters, will be essential for optimizing dosing regimens and personalizing treatment strategies. Furthermore, correlating tissue concentrations with biomarkers of target engagement and clinical response will continue to be a valuable approach in the development and clinical application of Tofacitinib and other targeted therapies.

References

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) - XELJANZ (tofacitinib). [Link]

  • Kim, H., et al. (2019). Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism. Pharmaceutics, 11(7), 318. [Link]

  • Kim, H., et al. (2019). Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism. PMC. [Link]

  • Dowty, M. E., et al. (2014). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans. Drug Metabolism and Disposition, 42(5), 759-773. [Link]

  • Neubauer, M., et al. (2021). Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics. Journal of Crohn's and Colitis, 15(7), 1196-1212. [Link]

  • ResearchGate. (n.d.). Drug concentrations in skin tissue after topical application of free.... [Link]

  • ResearchGate. (n.d.). Simple determination and quantification of tofacitinib, a JAK inhibitor, in rat plasma, urine and tissue homogenates by HPLC and its application to a pharmacokinetic study. [Link]

  • Dowty, M. E., et al. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. Clinical Pharmacology & Therapeutics. [Link]

  • Loll, N., et al. (2020). Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA. International Journal of Molecular Sciences, 21(18), 6675. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2024). Journal of Molecular and Nano-medical Sciences. [Link]

  • Al-Qahtani, H. M., et al. (2024). Topical Delivery of Tofacitinib in Dermatology: The Promise of a Novel Therapeutic Class Using Biodegradable Dendritic Polyglycerol Sulfates. Pharmaceuticals, 17(1), 77. [Link]

  • Roy, A., et al. (2020). Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure and Support Dosing Recommendations for Potential Drug-Drug Interactions or in Special Populations: An Example Using Tofacitinib. CPT: Pharmacometrics & Systems Pharmacology, 9(7), 395-405. [Link]

  • ResearchGate. (n.d.). Drug tissue concentration and STAT3 modulation as determinants of tofacitinib response in ulcerative colitis. [Link]

  • Sivaprasadu, G., et al. (2024). Stability-Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Related Substances Using Hydrophilic Liquid Interaction Chromatography. Separation Science Plus. [Link]

  • Govind, S. K. R., et al. (2016). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica, 8(19), 314-323. [Link]

  • Lee, H., et al. (2020). Slower Elimination of Tofacitinib in Acute Renal Failure Rat Models: Contribution of Hepatic Metabolism and Renal Excretion. Pharmaceutics, 12(8), 721. [Link]

  • The Use of Tissue Concentrations of Biological and Small-Molecule Therapies in Clinical Studies of Inflammatory Bowel Diseases. (2024). PMC. [Link]

  • Arts, J., et al. (2024). Histological Outcomes and JAK-STAT Signalling in Ulcerative Colitis Patients Treated with Tofacitinib. Journal of Crohn's and Colitis. [Link]

  • Tofacitinib inhibits inflammatory cytokines from ulcerative colitis and healthy mucosal explants and is associated with pSTAT1/3 reduction in T-cells. (2021). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Semantic Scholar. (n.d.). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. [Link]

  • Boyle, D. L., et al. (2013). The Jak Inihibitor Tofacitinib Suppresses Synovial Jak-Stat Signalling In Rheumatoid Arthritis. ACR Meeting Abstracts. [Link]

  • Dhingra, S., et al. (2022). Tofacitinib blocks IFN-regulated biomarker genes in skin fibroblasts and keratinocytes in a systemic sclerosis trial. JCI Insight. [Link]

  • Wikipedia. (n.d.). Tofacitinib. [Link]

  • Uttam Lab. (2021). Tofacitinib inhibits inflammatory cytokines from ulcerative colitis and healthy mucosal explants and is associated with p-STAT1/3 reduction in T-cells. [Link]

  • Tanaka, Y., et al. (2016). Dramatic Effect of Tofacitinib on TNF-Inhibitor Resistant Synovitis: A Case Report. Clinical Medical Insights: Case Reports, 9, 15-18. [Link]

  • Boyle, D. L., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311-1316. [Link]

  • Kennedy Crispin, M., et al. (2016). Safety and efficacy of the JAK inhibitor tofacitinib citrate in patients with alopecia areata. JCI Insight. [Link]

  • Wiejak, J., et al. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. Reumatologia, 56(4), 207-214. [Link]

  • Tofacitinib in the treatment of ulceral colitis: real-world clinical practice and prospects. (2025). ResearchGate. [Link]

  • Rheumatoid arthritis synovial fluid induces JAK-dependent intracellular activation of human sensory neurons. (2025). JCI Insight. [Link]

  • The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture. (2018). PMC. [Link]

  • Jabbari, A., et al. (2018). Successful Treatment of Severe Alopecia Areata With Oral or Topical Tofacitinib. Journal of Drugs in Dermatology, 17(7), 800-803. [Link]

  • Alopecia Universalis Treated With Tofacitinib: The Role of JAK/STAT Inhibitors in Hair Regrowth. (2023). The Hospitalist. [Link]

  • ResearchGate. (n.d.). Summary of topical tofacitinib reports in AA, AT and AU. [Link]

  • Efficacy of Oral Tofacitinib in Alopecia Areata, Alopecia Totalis, and Alopecia Universalis. (2025). PMC. [Link]

  • Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium. (2023). PMC. [Link]

  • Boyle, D. L., et al. (2014). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. ResearchGate. [Link]

Sources

Safety Operating Guide

(3R,4S)-Tofacitinib-d3: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (3R,4S)-Tofacitinib-d3 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a Reproductive Toxin (Category 1B) .

  • The "Isomer" Factor: While the clinically approved Tofacitinib is the (3R,4R) enantiomer, the (3R,4S) diastereomer must be handled with equal or elevated caution. In the absence of isomer-specific toxicology data, safety protocols default to the most hazardous classification of the parent compound.

  • The "Deuterium" Factor: The presence of deuterium (-d3) increases metabolic stability but does not alter waste classification. It is not radioactive. It is a chemical hazard, not a radiological one.

  • Core Disposal Directive: Zero-drain discharge. All waste must be segregated for high-temperature incineration.

Compound Profile & Risk Assessment
ParameterSpecificationOperational Implication
Compound This compoundResearch Grade / Internal Standard
CAS (Parent) 477600-75-2 (Tofacitinib)Regulatory reference point.
Hazards Reprotox 1B , Acute Tox 4 (Oral), Aquatic Acute 1Do not handle if pregnant or trying to conceive.
Solubility DMSO (>50 mg/mL), Methanol, Ethanol (Slight)Water alone is ineffective for decontamination.
RCRA Status Non-Listed (Characteristic: Toxic)Must be managed as Hazardous Pharmaceutical Waste.

Scientific Rationale: Tofacitinib is a Janus Kinase (JAK) inhibitor. Its mechanism involves penetrating cell membranes to modulate immune signaling. This same mechanism makes it dangerous to healthy researchers. The (3R,4S) isomer is a diastereomer; while its binding affinity may differ, its lipophilicity and environmental persistence are comparable to the parent drug.

Disposal Workflow: The "Cradle-to-Grave" Protocol

This protocol uses a Double-Containment Strategy to prevent cross-contamination during waste transfer.

A. Solid Waste (Powder, Contaminated Gloves, Weigh Boats)
  • Primary Containment: Place all solids directly into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a rigid, amber High-Density Polyethylene (HDPE) waste drum labeled "TOXIC - PHARMACEUTICAL WASTE."

  • Destruction Method: High-Temperature Incineration (>1000°C).

    • Why: Chemical deactivation (e.g., bleach) is not validated for the pyrrolo[2,3-d]pyrimidine core of Tofacitinib. Incomplete oxidation can yield toxic byproducts. Incineration ensures mineralization.

B. Liquid Waste (Stock Solutions in DMSO/Methanol)
  • Segregation: Do not mix with general organic solvents (acetone/hexanes). Segregate into a dedicated "High Potency / Toxic" liquid waste stream.

  • Labeling: Must explicitly state: "Contains Tofacitinib-d3. JAK Inhibitor.[1][2] Reprotox."

  • Destruction: Fuel blending or Incineration.

C. Trace Residues (Rinsate)
  • The "First Rinse" Rule: The first rinse of any glassware is hazardous waste . Collect it in the liquid waste container. Subsequent rinses (3x) can be treated as general solvent waste.

Decontamination & Verification Loop

Because Tofacitinib is poorly soluble in water (0.01 g/10 mL), standard soap/water washing will fail to remove residues, leading to "invisible" contamination.

Validated Cleaning Solvent: DMSO or Methanol .

Step-by-Step Decon Protocol:

  • Solubilize: Apply Methanol or DMSO to the contaminated surface/glassware. Allow 2 minutes of contact time.

  • Capture: Wipe with an absorbent pad (for surfaces) or collect the rinse (for glassware). Dispose of this as solid/liquid hazardous waste.

  • Wash: Scrub with 1% Alconox/detergent solution (aqueous).

  • Rinse: Triple rinse with deionized water.

Visualized Workflows
Figure 1: Disposal Decision Tree

Caption: Logical flow for segregating Tofacitinib-d3 waste streams based on physical state and contamination level.

DisposalTree Start Waste Generated This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Powder, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (DMSO/MeOH Stocks) StateCheck->Liquid Liquid Sharps Sharps (Needles, Broken Glass) StateCheck->Sharps Sharp Bagging Double Bag (4 mil Polyethylene) Solid->Bagging Segregation Segregate Stream (Do NOT mix with general organic) Liquid->Segregation Container Rigid Puncture-Proof Container Sharps->Container Incineration DESTINATION: High-Temp Incineration Bagging->Incineration Segregation->Incineration Container->Incineration

Figure 2: The Decontamination Cycle

Caption: Solvency-based cleaning loop to ensure removal of hydrophobic Tofacitinib residues.

DeconLoop Contamination Contaminated Surface SolventWash 1. Solvent Wash (MeOH or DMSO) Contamination->SolventWash Solubilize WasteCapture 2. Capture Rinsate (Hazardous Waste) SolventWash->WasteCapture Remove API Detergent 3. Aqueous Scrub (Alconox/Soap) WasteCapture->Detergent Verify 4. UV/Swab Verification (Optional) Detergent->Verify Verify->SolventWash Fail (Residue Detected) Clean Clean / Safe Verify->Clean Pass

Emergency Response Protocol (Spill)
  • Evacuate: Clear the immediate area. Tofacitinib powder is an inhalation hazard.[3][4][5]

  • PPE Up: Double nitrile gloves, Tyvek sleeves, and N95 or P100 respirator are mandatory.

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with a damp paper towel (dampened with Methanol/Water) to prevent dust generation.

  • Clean: Wipe area with Methanol (to solubilize) followed by soap and water.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste drum (Incineration).

References
  • Centers for Disease Control and Prevention (NIOSH). (2020). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[6][7] Retrieved from [Link]

  • Pfizer/CleanChem. (2024). Tofacitinib Safety Data Sheet (Material Safety Data Sheet). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Operational Safety Protocol: Handling (3R,4S)-Tofacitinib-d3 in Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(3R,4S)-Tofacitinib-d3 is a deuterated internal standard used primarily in LC-MS/MS quantification of Tofacitinib, a Janus kinase (JAK) inhibitor. While chemically identical to the parent drug in terms of toxicity, its use in analytical laboratories presents a unique "High Potency / Low Volume" risk profile.

  • Parent Compound: Tofacitinib (Citrate)[1][2][3][4][5]

  • Hazard Classification: Reproductive Toxicity Category 1B (May damage fertility or the unborn child); Specific Target Organ Toxicity (Immune System).[4]

  • Occupational Exposure Limit (OEL): 15 µg/m³ (8-hr TWA) [Based on Pfizer Internal OEL for Tofacitinib].[1][3]

  • Operational Scale: Typically handled in milligram (mg) quantities for stock solution preparation.

The Core Safety Directive: Treat this isotope with the containment rigor of a SafeBridge Category 3 (Potent) compound. Do not let the small vial size induce complacency; invisible aerosolization during weighing can exceed the 15 µg/m³ limit in the breathing zone.

Risk Assessment & Control Banding Logic

Effective safety is not about wearing a spacesuit; it is about matching the barrier to the potential energy of exposure. We use a Control Banding approach.

The "Why" Behind the Protocol

The OEL of 15 µg/m³ is extremely low. For context, a single grain of table salt weighs ~60 µg. If that amount of Tofacitinib-d3 is aerosolized in a cubic meter of air, you are already 4x over the safety limit. Therefore, respiratory protection is the primary critical control point.

DOT Diagram: Risk Logic Flow

The following diagram illustrates the decision matrix for handling Tofacitinib-d3.

RiskAssessment Start Task: Handle this compound State Physical State? Start->State Powder Dry Powder (Weighing) State->Powder High Risk (Aerosol) Solution Solution (LC-MS Prep) State->Solution Lower Risk (Splash) VBE REQUIRED: Vented Balance Enclosure or Class II BSC Powder->VBE FumeHood Standard Chemical Fume Hood Solution->FumeHood PPE_High PPE: Double Nitrile, Tyvek Sleeves, N95/P100 (if outside containment) VBE->PPE_High PPE_Std PPE: Single Nitrile, Lab Coat, Safety Glasses FumeHood->PPE_Std

Caption: Control Banding Logic for Tofacitinib-d3. Powder handling requires higher containment (Red path) than solution handling (Green path).

The PPE Ensemble: Selection & Scientific Justification

Do not rely on generic "lab safety" rules. For JAK inhibitors, specific barriers are required to prevent dermal absorption and inhalation.

PPE ComponentSpecificationScientific Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil).Permeation & Micro-tears: Tofacitinib is often dissolved in DMSO or Acetonitrile. These solvents can permeate thin nitrile in <15 mins. The inner glove provides a backup barrier against "invisible" breakthrough and micro-pinholes common in manufacturing.
Respiratory Engineering Control First. If weighing outside a Vented Balance Enclosure (VBE), a P100/N100 respirator is mandatory.Particle Size: Standard surgical masks do not filter dry chemical powders; they only protect the product from your saliva. You need HEPA-level filtration (99.97% efficiency) for potent compounds.
Body Protection Lab Coat + Tyvek Wrist Sleeves (or disposable gown).Tracking: The most common contamination route is powder settling on the wrists/cuffs of a fabric lab coat, which is then tracked to desks/cafeterias. Disposable sleeves bridge the gap between glove and coat.
Eye Protection Safety Glasses with Side Shields (Goggles if dissolving).[6]Mucosal Absorption: JAK inhibitors can be absorbed through mucous membranes. Splash protection during solubilization is critical.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing (Critical Step)

Risk: Maximum. Aerosol generation is highest during transfer.

  • Static Control: Place an ionizing fan or anti-static gun inside the Vented Balance Enclosure (VBE).

    • Reason: Deuterated standards are often dry, fluffy lyophilized powders. Static charge can cause the powder to "jump" off the spatula, creating an invisible cloud.

  • Lining: Place a plastic-backed absorbent mat (e.g., Benchkote) in the hood.

  • Weighing:

    • Open the vial only inside the VBE.

    • Use a disposable anti-static micro-spatula.

    • Do not return excess powder to the stock vial (prevents cross-contamination and hydrolysis of the isotope).

  • Deuterium Protection: Re-cap the stock vial immediately.

    • Reason: Atmospheric moisture (

      
      ) can exchange with the Deuterium (
      
      
      
      ) on the molecule over time, degrading the isotopic purity and ruining your internal standard signal.
Phase 2: Solubilization

Risk: Moderate. Dermal absorption via solvent vehicle.

  • Solvent Addition: Add the solvent (DMSO/Methanol) to the weighing vessel before removing it from the hood.

  • Vortexing: Cap the vessel tightly. Vortex inside the hood.

    • Reason: If the cap leaks during vortexing, the aerosolized droplets will contain high-concentration potent drug.

  • Wipe Down: Wipe the exterior of the vial with a damp Kimwipe (solvent-soaked) before removing it from the containment zone.

Phase 3: Waste & Disposal

Risk: Environmental & Regulatory.

  • Solids: All gloves, weigh boats, and contaminated mats must go into High Potency/Incineration waste streams (often yellow bins), not general trash.

  • Liquids: Liquid waste containing Tofacitinib-d3 should be segregated as "Toxic Organic Waste."

Emergency Response: Spills & Exposure

DOT Diagram: Spill Response Workflow

SpillResponse Spill Powder Spill (<10mg) Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Don 2. Don Double Gloves + N95/P100 Evacuate->PPE_Don Clean 3. Wet Wipe (Do NOT Sweep) PPE_Don->Clean Dispose 4. Incineration Waste Clean->Dispose

Caption: Emergency workflow for minor powder spills. Dry sweeping is strictly prohibited to prevent aerosolization.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol/solvents (this enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (bring the SDS).[3]

References

  • Pfizer Inc. (2019). Safety Data Sheet: Tofacitinib Citrate. (Establishes OEL of 15 µg/m³).[1][3]

  • Cayman Chemical. (2025).[4] Tofacitinib (citrate) Safety Data Sheet. (Hazard Classifications: Reprotox 1B).[3][4]

  • SafeBridge Consultants.Potent Compound Safety: Categorization and Handling.
  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Handling & Stability. (Isotopic exchange risks).

  • Shield Scientific. Chemical Permeation of Disposable Nitrile Gloves. (Data on solvent breakthrough times).

Disclaimer: This guide is for educational purposes for trained personnel. Always consult your facility's specific Chemical Hygiene Plan (CHP) and the specific SDS provided by your vendor before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.